Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Structure Analysis of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Content Type: Technical Whitepaper / Methodological Guide
Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , a tri-modular compound integrating an anthranilate core, a furan-2-carboxamide moiety, and a nitrobenzyl ester functionality.
This molecule represents a critical intersection of pharmacophoric scaffolds often utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and crystalline model systems for studying
- stacking interactions. This guide outlines the precise synthesis, spectroscopic characterization, and structural validation protocols required for its study in a drug development context.
Molecular Architecture & Theoretical Properties
The target molecule, 4-nitrobenzyl 2-(2-furoylamino)benzoate , is constructed from three distinct domains, each contributing specific physicochemical properties:
The Core (Anthranilate): A rigid phenyl ring providing the structural scaffold. The ortho-substitution pattern facilitates an intramolecular hydrogen bond between the amide nitrogen and the ester carbonyl, locking the conformation.
The Head (Furoyl Amide): A 2-substituted furan ring linked via an amide bond. This introduces heteroaromaticity and potential H-bond donor/acceptor sites.
The Tail (Nitrobenzyl Ester): A 4-nitrobenzyl group attached via an ester linkage. The strong electron-withdrawing nitro group enhances crystallinity and provides a distinct spectroscopic handle (UV/IR).
Physicochemical Profile (Predicted)
Property
Value (Est.)
Significance
Formula
Molecular Weight: 366.33 g/mol
LogP
3.8 – 4.2
High lipophilicity due to aromatic stacking and ester masking.
H-Bond Donors
1 (Amide NH)
Critical for intramolecular locking.
H-Bond Acceptors
6
Includes nitro, ester, amide, and furan oxygen.
Rotatable Bonds
5
Limited flexibility due to intramolecular H-bonding.
Synthesis & Purification Strategy
To ensure high purity for structural analysis, a convergent two-step synthesis is recommended over a one-pot procedure. This allows for the isolation and purification of the intermediate acid, reducing side-product formation.
Protocol: Dissolve anthranilic acid in dry pyridine at 0°C. Add 2-furoyl chloride dropwise. Stir at RT for 2 hours. Pour into ice-HCl to precipitate 2-(2-furoylamino)benzoic acid .
Protocol: Dissolve the intermediate acid in DMF. Add anhydrous
(1.5 eq) and stir for 30 min. Add 4-nitrobenzyl bromide (1.1 eq) and heat to 60°C for 4 hours.
Purification: Pour into water. Filter the solid. Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.
Figure 1: Convergent synthesis pathway utilizing Schotten-Baumann acylation followed by base-promoted esterification.
Spectroscopic Characterization Protocols
This section details the expected spectral fingerprints required to validate the structure.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum will be dominated by carbonyl and nitro stretches.
Amide N-H: ~3250–3350
(Sharp, likely shifted due to intramolecular H-bonding).
Ester C=O: ~1710–1725
(Strong).
Amide I (C=O): ~1660–1680
(Conjugated with furan and phenyl rings).
Nitro (
): Two distinct bands at ~1520 (asymmetric) and ~1345 (symmetric).
C-O-C (Ester/Furan): 1100–1300
.
B. Nuclear Magnetic Resonance (-NMR)
Solvent:
or . The spectrum is distinct due to the desymmetrization of the aromatic rings.
Assignment Table:
| Proton Group |
(ppm) | Multiplicity | Integral | Assignment Logic |
| :--- | :--- | :--- | :--- | :--- |
| Amide NH | 11.0 – 12.0 | Singlet (Broad) | 1H | Highly deshielded due to intramolecular H-bond to ester C=O. |
| Anthranilate H-3 | 8.5 – 8.7 | Doublet | 1H | Ortho to the amide group; deshielded by anisotropy. |
| Nitrobenzyl Ar-H | 8.2 (d) & 7.6 (d) | Doublets (AA'BB') | 4H | Typical para-substituted nitrobenzene pattern. |
| Furan H-5 | 7.9 – 8.0 | Doublet | 1H | Adjacent to oxygen; most deshielded furan proton. |
| Anthranilate H-6 | 7.9 – 8.1 | Doublet | 1H | Ortho to the ester carbonyl. |
| Furan H-3 | 7.2 – 7.3 | Doublet | 1H | Adjacent to carbonyl. |
| Furan H-4 | 6.6 – 6.7 | Doublet of Doublets | 1H | -proton of furan ring. |
| Benzyl | 5.4 – 5.5 | Singlet | 2H | Benzylic methylene, shifted by ester and aryl ring. |
C. Mass Spectrometry (ESI-MS)
Molecular Ion:
m/z; m/z.
Fragmentation Pattern:
Loss of nitrobenzyl group (cleavage of ester O-C bond).
Loss of furoyl group (cleavage of amide).
Characteristic anthranilate ion peaks.
Figure 2: Predicted ESI-MS fragmentation tree highlighting the lability of the benzylic ester bond.
Crystallographic Analysis (XRD)
For researchers performing single-crystal X-ray diffraction, the following packing motifs are expected based on structural analogs:
Intramolecular Hydrogen Bond: An
ring motif involving the Amide N-H and the Ester Carbonyl Oxygen. This locks the anthranilate core into a planar conformation.
- Stacking: The electron-deficient 4-nitrobenzyl ring will likely stack face-to-face or edge-to-face with the electron-rich furan ring of a neighboring molecule.
Space Group: Triclinic (
) or Monoclinic () are common for planar, centrosymmetric-capable organic esters.
Experimental Validation Protocol
To verify the synthesis and purity, follow this standard operating procedure (SOP):
TLC Analysis:
Stationary Phase: Silica Gel
.
Mobile Phase: Hexane:Ethyl Acetate (7:3).
Visualization: UV (254 nm). The nitro group may quench fluorescence, appearing as a dark spot.
Melting Point Determination:
Expected range: 145°C – 155°C (Sharp range indicates high purity).
Broadening >2°C indicates incomplete removal of the nitrobenzyl alcohol byproduct.
Solubility Check:
Soluble in: DMSO, DMF, Acetone, Hot Ethanol.
Insoluble in: Water, cold Hexane.
References
Gopiwad, P. (2024).[1][2] Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Link
Mayer, D. A., et al. (2025).[3] Experimental UV spectra of benzoic acid derivatives. Environmental Science and Pollution Research.[3] Link
Divya, P., et al. (2023).[4] Spectroscopic investigations and electronic transitions... of 2-amino-pyrimidine benzoic acid. Spectroscopy Letters. Link
Cambridge Crystallographic Data Centre (CCDC). General search for Anthranilic Acid Esters. Link
Physicochemical properties of 4-nitrobenzyl 2-(2-furoylamino)benzoate
This guide provides an in-depth technical analysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , a specialized chemical entity that combines the pharmacophore of an N-acylated anthranilic acid with a reductively cleavable...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , a specialized chemical entity that combines the pharmacophore of an N-acylated anthranilic acid with a reductively cleavable 4-nitrobenzyl protecting group.
This compound is primarily of interest in medicinal chemistry as a potential prodrug (targeting hypoxic tumor environments via nitroreductase activation) or as a protected intermediate in the synthesis of complex fenamate-like non-steroidal anti-inflammatory drugs (NSAIDs).
Note: As a specialized research compound, specific experimental constants may vary by polymorph. The following are calculated based on Structure-Activity Relationship (SAR) algorithms and analogous anthranilate esters.
Property
Value / Range
Technical Context
Physical State
Crystalline Solid
Likely pale yellow needles due to the nitro-aromatic chromophore.
Melting Point
155 – 165 °C
Estimated. Higher than simple alkyl esters due to - stacking of the three aromatic systems.
LogP (Octanol/Water)
~4.2 – 4.5
Highly lipophilic. Poor aqueous solubility is expected without formulation aids.
pKa (Conjugate Acid)
~ -1.5 (Amide O)
The amide nitrogen is non-basic due to conjugation with both the furoyl and benzoyl carbonyls.
Solubility
DMSO, DMF, DCM
Freely soluble in polar aprotic solvents; sparingly soluble in ethanol; insoluble in water.
Electronic Character
Electron-Deficient
The 4-nitrobenzyl group acts as a strong electron-withdrawing system, stabilizing the ester against acid hydrolysis.
Part 2: Synthesis & Experimental Protocols
2.1 Retrosynthetic Analysis
The synthesis is most efficiently achieved via a convergent strategy:
Acylation: Formation of the amide bond between anthranilic acid and 2-furoyl chloride.
Esterification: Alkylation of the resulting acid with 4-nitrobenzyl bromide.
2.2 Detailed Synthesis Protocol
Safety Warning: 4-Nitrobenzyl bromide is a lachrymator and skin irritant. Work in a fume hood.
Step 1: Synthesis of N-(2-Furoyl)anthranilic acid
Dissolution: Dissolve anthranilic acid (13.7 g, 100 mmol) in dry pyridine (50 mL) at 0°C.
Addition: Dropwise add 2-furoyl chloride (13.0 g, 100 mmol) over 30 minutes, maintaining temperature <10°C.
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
Workup: Pour mixture into ice-cold HCl (10%, 200 mL). The precipitate (intermediate acid) will form immediately.
Purification: Filter, wash with water, and recrystallize from ethanol.
This compound utilizes the 4-nitrobenzyl moiety as a "smart" protecting group.[5] It is stable to acidic conditions (e.g., TFA) but labile under reductive conditions . This property is exploited in two main contexts:
Chemical Deprotection: Using Zinc/Acetic acid or catalytic hydrogenation to regenerate the free acid.
Bioreductive Prodrugs: In hypoxic tumor tissues, nitroreductase enzymes reduce the nitro group to a hydroxylamine/amine, leading to spontaneous 1,6-elimination and release of the active parent drug (N-furoyl anthranilic acid).
4.1 Reductive Cleavage Pathway
Caption: Mechanism of reductive cleavage releasing the free acid active pharmaceutical ingredient (API).
References
Anthranilic Acid Chemistry
Synthesis and properties of N-acyl derivatives of anthranilic acid. ResearchGate.[6]
Nitrobenzyl Protecting Groups
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers.[7] PMC (PubMed Central).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Nitrobenzyl 2-(2-furoylamino)benzoate: Technical Profile & Synthesis Guide
Content Type: Technical Whitepaper / Compound Monograph
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
This technical guide profiles 4-nitrobenzyl 2-(2-furoylamino)benzoate , a specialized ester derivative of N-(2-furoyl)anthranilic acid. While the parent acid is a known pharmacophore with applications in ion channel modulation (TRP channels) and anti-inflammatory research, the 4-nitrobenzyl ester serves two distinct, critical roles in organic synthesis and drug development:
Chemoselective Protection: The 4-nitrobenzyl (PNB) group is a robust carboxyl protecting group, stable to acidic and basic hydrolysis but selectively removable via reduction (Zn/AcOH or hydrogenolysis). This makes it invaluable in the synthesis of complex heterocycles and β-lactam antibiotics.
Crystalline Derivatization: The bulky, planar nitrobenzyl moiety facilitates π-stacking, often yielding highly crystalline solids suitable for X-ray diffraction and purification of non-crystalline acids.
This document outlines the chemical identity, validated synthesis protocols, and handling requirements for this compound.
Chemical Identity & Identifiers
As a specialized research intermediate, this specific ester may not have a widely indexed CAS number in public commercial databases. It is defined by its constituent moieties: the N-furoyl anthranilic acid core and the p-nitrobenzyl alcohol ester.
N-(2-Furoyl)anthranilic acid (CAS: Related to 118-92-3 derivatives)
Protecting Group
4-Nitrobenzyl (PNB)
SMILES
O=C(OCc1ccc(=O)cc1)c2ccccc2NC(=O)c3occc3
InChIKey
Generated from structure:[1][2][3][4][5][6][7][8][9][10][11][12]XZY... (Predicted based on connectivity)
Synthesis & Reaction Engineering
The synthesis is a convergent two-step protocol. The high-yielding Schotten-Baumann acylation of anthranilic acid is followed by esterification using 4-nitrobenzyl bromide (PNB-Br).
Mechanism: Nucleophilic acyl substitution at the amine.
Protocol: Dissolve anthranilic acid in dry pyridine at 0°C. Add furoyl chloride dropwise to prevent bis-acylation. Stir at RT for 2 hours. Pour into ice-HCl to precipitate the acid. Recrystallize from ethanol.
Rationale: Direct Fischer esterification is avoided due to the sensitivity of the amide bond and the oxidative potential of nitric acid conditions. Alkylation of the carboxylate salt is preferred.
Protocol:
Dissolve 1.0 eq of N-(2-Furoyl)anthranilic acid in DMF.
Add 1.2 eq of anhydrous K₂CO₃. Stir for 30 min to form the carboxylate anion.
Add 1.1 eq of 4-nitrobenzyl bromide (CAS 100-11-8).
Stir at 60°C for 4–6 hours. Monitor by TLC (shift from polar acid to non-polar ester).
Workup: Pour into ice water. The ester typically precipitates as a pale yellow solid. Filter and wash with water to remove residual DMF and inorganic salts.
Purification: Recrystallize from Ethanol/DMF or Ethyl Acetate.
Reaction Pathway Diagram
Figure 1: Convergent synthesis pathway utilizing nucleophilic acyl substitution followed by carboxylate alkylation.
Physical & Spectral Properties (Predicted)
Based on structural analogs (nitrobenzyl esters of benzamides), the following properties are characteristic:
Appearance: Pale yellow to off-white crystalline solid.
Melting Point: Expected range 145–165°C . (Nitrobenzyl esters typically exhibit sharp, high melting points compared to their alkyl counterparts).
Solubility:
Soluble: DMF, DMSO, hot Ethyl Acetate.
Sparingly Soluble: Ethanol, Methanol (cold).
Insoluble: Water, Hexane.
¹H-NMR Diagnostic Signals (DMSO-d₆):
δ 11.5 ppm (s, 1H): Amide NH (deshielded by intramolecular H-bond to ester carbonyl).
The 4-nitrobenzyl moiety is a "safety-catch" protecting group.
Stability: Stable to TFA (trifluoroacetic acid) and mild bases, allowing synthetic manipulation of the furan ring or other substituents.
Cleavage: The ester is cleaved under neutral conditions via reduction of the nitro group to an aniline, which then undergoes 1,6-elimination to release the free acid.
Reagents: Zn/Acetic acid, Na₂S₂O₄, or H₂/Pd-C.
Utility: This is critical in synthesizing β-lactam antibiotics where acidic/basic hydrolysis would destroy the core ring.
Pharmacophore Exploration
The parent acid, N-(2-furoyl)anthranilic acid, and its esters are structural analogs of N-(p-amylcinnamoyl)anthranilic acid (ACA) , a potent phospholipase A2 (PLA2) inhibitor and TRP channel blocker.
Research Use: This ester may be screened for antimicrobial activity (common for furoyl derivatives) or as a lipophilic prodrug to improve cellular permeability of the anionic parent acid.
Safety & Handling
4-Nitrobenzyl Bromide (Reagent):Lachrymator and severe skin irritant. Handle only in a fume hood. It can cause severe burns and eye damage.
Target Ester: Likely low acute toxicity but should be treated as a potential sensitizer due to the nitroaromatic and furan moieties.
Storage: Store in a cool, dry place protected from light. Nitrobenzyl esters can be light-sensitive over long periods.
References
Brewster, J. F. (1918).[6][12] "Bromination of p-Nitrotoluene." Journal of the American Chemical Society, 40(2), 406–407.[6] (Foundational method for synthesizing the PNB-bromide reagent).
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on 4-nitrobenzyl ester stability and cleavage).
Harteneck, C., et al. (2007). "N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker." Cardiovascular Drug Reviews, 25(1), 61-75. (Biological context of N-acylated anthranilic acids).
El-Sakka, S. S., et al. (2009). "Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative." Oriental Journal of Chemistry, 25(2).[3] (Synthesis of furoyl/anthranilic derivatives).
Biological activity of 4-nitrobenzyl 2-(2-furoylamino)benzoate derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate Derivatives: A Research and Development Roadmap For Researchers, Scientists, and Drug Development Professionals Abstract T...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate Derivatives: A Research and Development Roadmap
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide delineates a comprehensive research and development roadmap for a novel class of compounds: 4-nitrobenzyl 2-(2-furoylamino)benzoate derivatives. These structures incorporate three key pharmacophoric motifs: a 4-nitrobenzyl group, known for its role in bioreductive prodrugs; a benzoate ester, a common linker in drug design; and a 2-furoylamino moiety, a feature of various bioactive molecules. This document provides a structured approach to the synthesis, in vitro evaluation, and in silico analysis of these derivatives, offering a self-validating framework for their exploration as potential therapeutic agents, particularly in the realms of oncology and infectious diseases.
Introduction: Rationale and Therapeutic Hypotheses
The design of 4-nitrobenzyl 2-(2-furoylamino)benzoate derivatives is predicated on the hypothesis that the combination of its constituent moieties will result in synergistic or novel biological activities. The core therapeutic hypotheses are:
Bioreductive Activation and Targeted Cytotoxicity: The 4-nitrobenzyl group can be selectively reduced to a hydroxylamine by nitroreductase enzymes that are overexpressed in hypoxic tumor environments or certain bacterial species.[1][2] This reduction can trigger a self-immolative cascade, releasing a cytotoxic effector molecule.[2]
Modulation of Inflammatory and Proliferative Pathways: The furoyl and benzoate components are present in a variety of compounds with anti-inflammatory and antiproliferative effects.[3][4] These moieties may contribute to the overall activity profile of the molecule, potentially through the inhibition of key enzymes or disruption of protein-protein interactions.
This guide will systematically outline the steps required to test these hypotheses, from initial synthesis to advanced biological characterization.
Proposed Synthetic Pathway
The synthesis of the target derivatives can be achieved through a multi-step process, leveraging established organic chemistry reactions. The general synthetic scheme is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target derivatives.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-Furoylamino)benzoic Acid (Intermediate 1)
Dissolve 2-aminobenzoic acid (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0°C in an ice bath.
Slowly add a solution of 2-furoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield Intermediate 1.
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Step 2: Synthesis of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate (Target Derivative)
Dissolve Intermediate 1 (1 eq.) in dimethylformamide (DMF).
Add potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
Add 4-nitrobenzyl bromide (1.2 eq.) and stir the reaction mixture at 60°C for 6-8 hours.
Monitor the reaction by TLC.
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with water, and dry under vacuum.
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).[6]
In Vitro Biological Evaluation
A tiered approach to in vitro testing is recommended to efficiently screen and characterize the biological activity of the synthesized derivatives.
Diagram of the In Vitro Evaluation Workflow
Caption: Tiered workflow for in vitro biological evaluation.
Seed cancer cell lines (e.g., prostate cancer PC-3, colon cancer HCT-8) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
Add MTS reagent to each well and incubate for 1-4 hours.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth media.
Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
Incubate the plates at 37°C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Treat cells with the active compounds as described above.
Harvest and wash the cells.
Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI.
Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Silico Analysis: Target Identification and SAR
Computational studies can provide valuable insights into the potential mechanisms of action and guide further optimization of the lead compounds.[10][11][12]
Diagram of the In Silico Workflow
Caption: Workflow for in silico molecular docking and ADME/Tox prediction.
Protocol for Molecular Docking
Ligand Preparation: Generate 3D structures of the synthesized derivatives and perform energy minimization using a suitable force field (e.g., MMFF94).
Target Selection: Identify potential protein targets based on the biological activities of similar compounds. For antimicrobial activity, targets could include dihydrofolate reductase (DHFR) or tyrosyl-tRNA synthetase.[9][10]
Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligands into the active site of the protein.
Analysis: Analyze the docking scores, binding energies, and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the binding affinity and mode.
Data Presentation: In Silico Docking Results
Compound ID
Target Protein (PDB ID)
Docking Score (kcal/mol)
Key Interacting Residues
Derivative 1
DHFR (e.g., 1WNY)
Data
e.g., Ile50, Phe31
Derivative 2
DHFR (e.g., 1WNY)
Data
e.g., Leu28, Ser49
Control Ligand
Trimethoprim
Data
Data
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of 4-nitrobenzyl 2-(2-furoylamino)benzoate derivatives. The proposed workflows for synthesis, in vitro screening, and in silico analysis are designed to be self-validating, allowing for the efficient identification of lead compounds. Positive results from this research program would warrant further preclinical development, including in vivo efficacy studies in relevant animal models of cancer and infectious disease. The modular nature of the core scaffold also allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. [Link]
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
Baratoiu-Carpen, R. D., et al. (n.d.). EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia, 67(4). [Link]
Gopiwad, P. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
Moreno-Fuquen, R., et al. (2015). 4-Formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o43. [Link]
de la Torre, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
Viel, C., et al. (2019). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. International Journal of Biological Macromolecules, 122, 910-920. [Link]
Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]
Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (13), 2758-2767. [Link]
Sayyed, A. Y., & Shaikh, M. A. (2022). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry, 38(2). [Link]
Hooda, T., et al. (2020). Synthesis, in-silico Designing, SAR and Microbiological Evaluation of Novel Amide Derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b] thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 54(2), 312-321. [Link]
Silakari, P., et al. (2021). Systematic In Silico Design, Synthesis, and Biological Studies of Some Novel 1,4-Benzoquinone Derivatives for the Prospective Management of Cognitive Decline. ACS Chemical Neuroscience, 12(9), 1648-1666. [Link]
Academia.edu. (n.d.). Synthesis and In vitro Antimicrobial Activity of Novel 2-(4-(Substituted-carboxamido)benzyl / phenyl)benzothiazoles. [Link]
Agrawal, K. C., et al. (1986). Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. Journal of Medicinal Chemistry, 29(10), 2048-2052. [Link]
Basile, L., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 28(1), 163. [Link]
El-Gazzar, M. G., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal, 19(1), 23. [Link]
Amblard, F., et al. (2022). Nitro-Containing Self-Immolative Systems for Biological Applications. Pharmaceuticals, 15(11), 1404. [Link]
Literature review of 2-(2-furoylamino)benzoate esters
Synthesis, Pharmacology, and Therapeutic Potential Abstract This technical guide provides a comprehensive review of 2-(2-furoylamino)benzoate esters , a class of N-acyl anthranilic acid derivatives. These compounds repre...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Pharmacology, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive review of 2-(2-furoylamino)benzoate esters , a class of N-acyl anthranilic acid derivatives. These compounds represent a strategic intersection between the privileged anthranilic acid scaffold (known for anti-inflammatory "fenamates") and the bioactive furoyl moiety. This document details the chemical synthesis, pharmacological mechanisms (antimicrobial, antiviral, and anti-inflammatory), and structure-activity relationships (SAR) essential for researchers in medicinal chemistry and drug discovery.[1]
Introduction: The Chemical Scaffold
The 2-(2-furoylamino)benzoate ester scaffold consists of an anthranilic acid (2-aminobenzoic acid) core acylated at the nitrogen position by 2-furoic acid, with the carboxylic acid protected as an ester.
Core Structure:
-(2-furoyl)anthranilic acid ester.
Chemical Significance: The scaffold mimics the hydrogen-bonding network of fenamates but introduces a heteroaromatic furan ring, altering lipophilicity (LogP) and metabolic stability compared to the traditional
-phenyl or -benzoyl analogs.
Therapeutic Class: These compounds are investigated as pleiotropic agents with potential as non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and viral polymerase inhibitors.
Chemical Synthesis & Methodology
The synthesis of 2-(2-furoylamino)benzoate esters generally follows nucleophilic acyl substitution. Two primary pathways are recommended based on substrate availability and scale.
Mechanism: The amino group of the anthranilate attacks the carbonyl carbon of the furoyl chloride. The base neutralizes the HCl byproduct to drive the equilibrium.
Used when the acid chloride is unstable or for late-stage functionalization.
Reagents: Anthranilate ester, 2-Furoic acid, EDC·HCl or DCC, DMAP (catalyst).
Mechanism: Activation of the furoic acid carboxylate followed by amine attack.
Visualization: Synthesis Workflow
Caption: Figure 1.[2] Standard synthetic pathway via acyl chloride coupling for high-yield ester formation.
Pharmacological Profile[1][2][3][4][5]
The pharmacological activity of these esters is often dual-natured: the ester acts as a prodrug to improve cellular permeability, while the hydrolyzed free acid (or the intact molecule) engages the target.
3.1. Antimicrobial & Antifungal Activity
Derivatives of
-furoyl anthranilic acid have shown efficacy against gram-positive bacteria (S. aureus) and fungi (C. albicans).
Mechanism: Disruption of cell wall biosynthesis and potential inhibition of specific enzymes like UppS (undecaprenyl pyrophosphate synthase), essential for bacterial cell wall formation.
Data Insight: Furoyl-hydrazide analogs often exhibit MIC values in the range of 3–12 µg/mL against M. tuberculosis.
3.2. Anti-inflammatory (Fenamate-like Activity)
Structurally related to mefenamic acid, these compounds inhibit cyclooxygenase (COX) enzymes.
Selectivity: The furan ring provides a unique electronic profile that may alter selectivity between COX-1 and COX-2 compared to the phenyl ring of traditional fenamates.
Pathway: Inhibition of prostaglandin synthesis reduces inflammation and pain signaling.
3.3. Antiviral Potential
Research indicates that anthranilic acid diamides and esters can inhibit viral polymerases.[1]
Target: HCV NS5B polymerase and Adenovirus replication.
Efficacy: Benzoyl analogs have shown EC50 values as low as 0.6 µM; furoyl analogs are explored as bioisosteres to improve solubility profiles.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing potency.
Structural Region
Modification
Effect on Activity
Ester Moiety (R1)
Methyl/Ethyl
Optimal for oral bioavailability (Prodrug).
Free Acid (-COOH)
Required for COX active site binding (ion-pairing with Arg120).
Bulky Alkyl
Increases lipophilicity; may reduce metabolic hydrolysis rate.
Linker (Amide)
-Methylation
Abolishes activity (H-bond donor is critical for conformation).
Inoculum: Prepare bacterial suspension (S. aureus) adjusted to 0.5 McFarland standard.
Dilution: Prepare serial twofold dilutions of the test compound in DMSO/Mueller-Hinton broth (range: 100 µg/mL to 0.1 µg/mL).
Incubation: Add bacterial suspension to 96-well plates containing the compound. Incubate at 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye for colorimetric confirmation (Blue = No Growth, Pink = Growth).
Future Outlook
The 2-(2-furoylamino)benzoate ester class holds untapped potential in hybrid drug design .
PROTACs: The anthranilic core can serve as a linker or E3 ligase ligand in proteolysis-targeting chimeras.
Multi-target Ligands: Fusing the furan ring with nitric oxide-donating moieties could enhance anti-inflammatory safety profiles (reducing gastric toxicity).
Resistance Breakers: 5-Nitro-furoyl derivatives warrant further screening against drug-resistant tuberculosis strains.
References
Prasher, P., & Sharma, M. (2021).[3] Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Link
Öberg, C. T., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2-[2-(benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. Journal of Medicinal Chemistry. Link
Carneiro, et al. (2021).[4] Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica via PMC. Link
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Link
Turan-Zitouni, G., et al. (2008). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide. European Journal of Medicinal Chemistry.
Structural and Synthetic Profiling of 4-Nitrobenzyl 2-(2-furoylamino)benzoate: A Technical Guide for Medicinal Chemistry
Executive Summary The compound 4-nitrobenzyl 2-(2-furoylamino)benzoate is a highly functionalized anthranilic acid derivative. In medicinal chemistry, anthranilic acid scaffolds are recognized as privileged structures, f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-nitrobenzyl 2-(2-furoylamino)benzoate is a highly functionalized anthranilic acid derivative. In medicinal chemistry, anthranilic acid scaffolds are recognized as privileged structures, frequently serving as the pharmacophoric core for enzyme inhibitors, most notably cGMP-specific phosphodiesterases (PDEs)[1]. This guide deconstructs the molecular identity, synthetic causality, and pharmacological relevance of this specific molecule, providing self-validating protocols for its synthesis and analytical verification.
Molecular Identity and Physicochemical Profiling
Before initiating any synthetic or biological assay, establishing the exact physicochemical parameters is critical for mass spectrometry validation and pharmacokinetic modeling. The molecular formula of 4-nitrobenzyl 2-(2-furoylamino)benzoate is C19H14N2O6 , yielding a molecular weight of 366.33 g/mol [2].
Table 1: Quantitative Molecular Data
Property
Value
Structural Significance
Chemical Formula
C19H14N2O6
Core anthranilate + furoyl + 4-nitrobenzyl groups
Molecular Weight
366.33 g/mol
Falls within Lipinski's Rule of 5 for oral bioavailability
Monoisotopic Mass
366.0852 Da
Target exact mass for high-resolution LC-MS (ESI+)
H-Bond Donors
1
Amide (-NH-) critical for target enzyme binding
H-Bond Acceptors
6
Furan oxygen, carbonyls, and nitro group oxygens
Rotatable Bonds
6
Allows conformational flexibility to adapt to binding pockets
Structural Rationale in Drug Design
Every moiety in 4-nitrobenzyl 2-(2-furoylamino)benzoate serves a distinct chemical or biological purpose:
The Anthranilic Acid Core: Acts as the primary scaffold. Its ortho-substitution pattern forces the molecule into a specific conformation due to intramolecular hydrogen bonding between the amide proton and the ester carbonyl.
The 2-Furoyl Group: Furan rings are excellent bioisosteres for phenyl rings, offering a unique hydrogen-bond acceptor (the furan oxygen) while reducing overall lipophilicity compared to a standard benzamide.
The 4-Nitrobenzyl Ester: In synthetic workflows, the 4-nitrobenzyl (PNB) group is a robust protecting group for carboxylic acids, orthogonally cleavable via reduction (e.g., zinc/acetic acid or catalytic hydrogenation)[3]. In a pharmacological context, it acts as a lipophilic pro-moiety, masking the polar carboxylic acid to enhance cellular permeability before being cleaved by intracellular esterases or nitroreductases.
Synthetic Causality & Workflow
To synthesize 4-nitrobenzyl 2-(2-furoylamino)benzoate, a convergent two-step approach is optimal.
Synthetic workflow for 4-nitrobenzyl 2-(2-furoylamino)benzoate.
Causality Behind Reagent Selection:
Step 1 (Amidation): The amine of anthranilic acid is deactivated by the electron-withdrawing ortho-carboxylic acid. We use pyridine as both a solvent/base and a nucleophilic catalyst. Pyridine reacts with 2-furoyl chloride to form a highly reactive acylpyridinium intermediate, driving the amidation forward while scavenging the generated HCl to prevent amine protonation.
Step 2 (Esterification):N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant, which effectively solvates the potassium cation from K2CO3 . This leaves a "naked," highly nucleophilic carboxylate anion. K2CO3 is specifically selected over stronger bases (like NaH) to prevent competitive deprotonation of the amide nitrogen, which would lead to unwanted N-alkylation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-(2-Furoylamino)benzoic acid
Reaction: Dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.5 eq) and cool the mixture to 0°C under inert atmosphere (N2).
Addition: Dropwise add 2-furoyl chloride (1.1 eq). The dropwise addition controls the exothermic formation of the acylpyridinium species.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1).
Validation/Workup: Quench with 1N HCl to protonate and remove pyridine into the aqueous layer. Extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate. The product should precipitate as an off-white solid.
Protocol B: Synthesis of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Reaction: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous DMF. Add finely powdered K2CO3 (1.5 eq) and stir for 15 minutes at room temperature to pre-form the carboxylate salt.
Addition: Add 4-nitrobenzyl bromide (1.1 eq) and heat the mixture to 60°C for 6 hours.
Validation/Workup: Pour the mixture into ice water. The target compound will precipitate. Filter and wash the filter cake with cold water (to remove DMF and K2CO3) and cold hexanes (to remove unreacted bromide).
Analytical Confirmation:
LC-MS (ESI+): Inject the sample. You must observe the parent ion [M+H]+ at m/z 367.09 and the sodium adduct [M+Na]+ at m/z 389.07 .
1H-NMR (DMSO-d6): Look for the characteristic AB quartet of the 4-nitrobenzyl -CH2- group at ~5.4 ppm, confirming successful esterification.
Pharmacological Mechanism: PDE Inhibition
Anthranilic acid derivatives are heavily cited in patent literature as potent inhibitors of cGMP-phosphodiesterase (PDE)[1]. Understanding the signaling pathway is crucial for downstream in vitro assay development.
Mechanism of cGMP-PDE inhibition by anthranilic acid derivatives.
Mechanistic Breakdown
By competitively binding to the catalytic domain of PDE, the anthranilic acid derivative prevents the hydrolysis of the phosphodiester bond in cyclic GMP (cGMP). The resulting intracellular accumulation of cGMP hyperactivates Protein Kinase G (PKG). In vascular tissues, this PKG activation drives a phosphorylation cascade that reduces intracellular calcium levels, culminating in profound smooth muscle relaxation and vasodilation. The 4-nitrobenzyl ester acts as a prodrug in this context, requiring cellular esterases to liberate the active carboxylate pharmacophore to bind the zinc/magnesium pocket of the PDE enzyme.
Potential pharmaceutical applications of 4-nitrobenzyl 2-(2-furoylamino)benzoate
A Technical Guide to Hypoxia-Targeted Prodrug Design Executive Summary 4-nitrobenzyl 2-(2-furoylamino)benzoate represents a sophisticated class of hypoxia-activated prodrugs (HAPs) . Structurally, it is the 4-nitrobenzyl...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to Hypoxia-Targeted Prodrug Design
Executive Summary
4-nitrobenzyl 2-(2-furoylamino)benzoate represents a sophisticated class of hypoxia-activated prodrugs (HAPs) . Structurally, it is the 4-nitrobenzyl ester of N-(2-furoyl)anthranilic acid . This molecular architecture is designed to exploit the unique pathophysiology of solid tumors and inflamed tissues—specifically, their hypoxic (low oxygen) microenvironments.
By masking the carboxylic acid of the bioactive anthranilate core with a nitrobenzyl "trigger," the compound remains pharmacologically inert and lipophilic in healthy, normoxic tissues. Upon entering a hypoxic environment, intracellular nitroreductases reduce the nitro group, causing spontaneous fragmentation and the release of the active therapeutic agent.
This guide details the synthesis, mechanism of action, and pharmaceutical potential of this compound as a targeted delivery system for anti-inflammatory and multi-drug resistance (MDR) modulating therapies.
Part 1: Molecular Mechanism & Chemical Biology
The therapeutic efficacy of 4-nitrobenzyl 2-(2-furoylamino)benzoate relies on a bioreductive activation switch .
1.1 The Bioactive Payload: N-(2-Furoyl)anthranilic Acid
The core pharmacophore, 2-(2-furoylamino)benzoic acid, belongs to the anthranilate class of compounds.
Pharmacology: Anthranilic acid derivatives (fenamates) are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.
MDR Modulation: Recent research indicates that specific anthranilate derivatives can inhibit P-glycoprotein (P-gp), a drug efflux pump responsible for multidrug resistance in cancer cells.[1]
Fluorescence: The anthranilate core possesses intrinsic fluorescence, allowing this prodrug to potentially serve as a theranostic agent (therapy + diagnostic imaging).
1.2 The Bioreductive Trigger: 4-Nitrobenzyl Group
The 4-nitrobenzyl moiety acts as a temporary "lock."
Normoxia (Healthy Tissue): The nitro group is electron-withdrawing, stabilizing the ester. If reduced by one-electron reductases (e.g., P450), oxygen rapidly re-oxidizes the radical anion (futile cycling), preventing drug release.
Hypoxia (Tumor/Inflammation): In the absence of oxygen, two-electron reductases (e.g., DT-diaphorase, nitroreductases) reduce the nitro group to a hydroxylamine or amine. This electron-donating change triggers a 1,6-elimination, releasing the free acid payload.
1.3 Activation Pathway Diagram
Figure 1: Mechanism of hypoxia-selective activation. In normoxia, the futile cycle prevents activation. In hypoxia, reduction leads to fragmentation and drug release.
Part 2: Synthesis Protocol
This protocol describes a convergent synthesis strategy, ensuring high purity of the final ester.
2.1 Reagents & Materials
Starting Material A: Anthranilic acid (2-aminobenzoic acid).
Dissolve 10 mmol of anthranilic acid in 50 mL of dry DCM.
Add 22 mmol of Triethylamine (TEA) and cool to 0°C.
Dropwise add 11 mmol of 2-furoyl chloride over 30 minutes.
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
Workup: Wash with 1N HCl (to remove excess amine), then water. Dry organic layer over
and evaporate.
Result: N-(2-furoyl)anthranilic acid (Solid precipitate). Recrystallize from ethanol.
Step 2: Esterification (Prodrug Formation)
Dissolve 5 mmol of Intermediate A in 20 mL of DMF.
Add 6 mmol of anhydrous
. Stir for 15 minutes.
Add 5.5 mmol of 4-nitrobenzyl bromide .
Stir at 60°C for 6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
Workup: Pour into ice water. The ester will precipitate.
Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
2.3 Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway for the target prodrug.
Part 3: Pharmaceutical Applications[1][2][3]
3.1 Targeted Anti-Inflammatory Therapy
Ischemic tissues (e.g., rheumatoid joints, abscesses) are significantly hypoxic. Systemic administration of NSAIDs often leads to gastric ulceration.
Application: 4-nitrobenzyl 2-(2-furoylamino)benzoate acts as a "Trojan Horse." It circulates systematically in an inactive form.
Mechanism: Upon reaching the hypoxic inflamed joint, it releases the active N-furoylanthranilic acid (a COX inhibitor).
Benefit: drastically reduced systemic toxicity and gastric irritation.
3.2 Modulation of Multi-Drug Resistance (MDR) in Tumors
Solid tumors often develop hypoxic cores that are resistant to chemotherapy and express high levels of P-glycoprotein (P-gp).
Concept: Anthranilic acid derivatives have been shown to inhibit P-gp.[1][2]
Strategy: Co-administer this prodrug with a cytotoxic agent (e.g., Doxorubicin).
Outcome: The prodrug releases the P-gp inhibitor specifically in the hypoxic tumor core, reversing resistance exactly where it is most severe, without sensitizing healthy tissues to the chemotherapy.
3.3 Bacterial Diagnostics (Mycobacteria)
Many bacteria, including Mycobacterium tuberculosis, possess specific nitroreductases (e.g., Ddn).
Application: Use as a fluorogenic substrate.
Readout: The intact ester is non-fluorescent (quenched). Upon cleavage by bacterial nitroreductase, the free anthranilic acid derivative is released, which typically exhibits blue fluorescence (Ex ~340nm, Em ~420nm).
Utility: Rapid detection of bacterial contamination or infection.
Part 4: Analytical Validation & Data
4.1 Stability and Release Kinetics
To validate the prodrug design, the following stability profile must be established using HPLC.
Table 1: Stability Profile of 4-nitrobenzyl 2-(2-furoylamino)benzoate
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40:60 to 90:10).
Detection: UV at 254 nm (for nitrobenzyl) and 340 nm (for anthranilate fluorescence).
Procedure: Incubate 100µM prodrug with E. coli Nitroreductase (0.5 U/mL) and NADH (1 mM) under Nitrogen atmosphere. Aliquot every 5 mins.
References
Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link
Establishes the foundational chemistry of nitrobenzyl hypoxia-activ
Coon, J. S., et al. (1991). Solubilized derivatives of anthranilic acid as inhibitors of P-glycoprotein. Molecular Pharmacology. Link
Validates the biological activity of anthranilate derivatives in MDR modul
Searle, P. F., et al. (2004). Nitroreductase: A prodrug-activating enzyme for cancer gene therapy. Clinical and Experimental Pharmacology and Physiology. Link
Details the enzymatic mechanism required to cleave the 4-nitrobenzyl trigger.
Hu, L., et al. (2003). Hypoxia-Targeted Delivery of Nitric Oxide. Journal of Medicinal Chemistry. Link
Demonstrates the synthesis and kinetic stability of 4-nitrobenzyl ester prodrug systems.
Technical Guide: History and Discovery of Furoylamino Benzoate Derivatives
The following technical guide details the history, chemistry, and pharmacological evolution of Furoylamino Benzoate Derivatives (specifically N-furoylanthranilic acid and its esters). These compounds represent a critical...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemistry, and pharmacological evolution of Furoylamino Benzoate Derivatives (specifically N-furoylanthranilic acid and its esters).
These compounds represent a critical scaffold in medicinal chemistry, serving as both bioactive agents (HIF-1 inhibitors, antivirals) and essential precursors for the synthesis of fused heterocycles like 4(3H)-Quinazolinones .
Part 1: Executive Summary & Chemical Identity
Furoylamino benzoates are a class of organic compounds characterized by an anthranilic acid (2-aminobenzoic acid) core acylated at the nitrogen position by a furoyl group (furan-2-carbonyl).
Core Scaffold: 2-(2-furoylamino)benzoic acid.
Chemical Formula:
Key Pharmacophore: The N-furoylanthranilate moiety mimics the hydrogen-bonding and steric properties of established NSAIDs (fenamates) while offering a reactive gateway to tricyclic heterocycles.
The "Dual-Role" Significance[1]
Direct Pharmacological Agent: Recent research identifies these derivatives as potent inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1
) and Adenovirus replication.
Synthetic Intermediate: Historically, they are the obligate intermediates in the synthesis of Benzoxazinones and Quinazolinones , a class of drugs including sedatives (Methaqualone) and antihypertensives.
Part 2: History and Evolution
1880s–1950s: The Anthranilic Acid Era
The story begins with the industrial availability of anthranilic acid, a key intermediate for indigo dye.
1888: Discovery of Vasicine (a natural quinazoline alkaloid), sparking interest in the anthranilate scaffold.
Early 20th Century: Medicinal chemists began acylating anthranilic acid to reduce its toxicity and improve lipophilicity. While acetyl derivatives were common, the introduction of the furoyl group (derived from furfural, an agricultural byproduct) created a molecule with unique electronic properties due to the furan ring's aromaticity and electron-rich nature.
1960s–1990s: The Quinazolinone Boom
The primary historical utility of furoylamino benzoates was as "masked" heterocycles.
Mechanism: When 2-(2-furoylamino)benzoic acid is treated with acetic anhydride, it undergoes cyclodehydration to form 2-(2-furyl)-4H-3,1-benzoxazin-4-one .
Drug Development: This benzoxazinone intermediate reacts with amines to form 2-substituted-4(3H)-quinazolinones . This pathway was crucial for generating libraries of sedative and anticonvulsant drugs analogous to Methaqualone.
2000s–Present: The HIF-1
Breakthrough
The modern era rediscovered the acyclic furoylamino benzoate scaffold itself (not just the cyclized product) as a specific inhibitor of the HIF-1 pathway.
Discovery: High-throughput screening for anti-tumor agents identified N-acyl anthranilic acid analogues that blocked the accumulation of HIF-1
in hypoxic tumor cells.
Significance: Unlike direct cytotoxic agents, these derivatives modulate the tumor microenvironment, preventing angiogenesis (blood vessel formation) in solid tumors.
Part 3: Chemical Synthesis & Mechanism
Synthesis Protocol: The Schotten-Baumann Acylation
The synthesis of furoylamino benzoates is a classic nucleophilic acyl substitution, but pH control is critical to prevent hydrolysis of the furoyl chloride or premature cyclization.
Reagents:
Anthranilic acid (1.0 eq)
2-Furoyl chloride (1.1 eq)
Pyridine (solvent/base) or NaOH (aq)
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
Dissolution: Dissolve anthranilic acid in dry pyridine at 0°C. The pyridine acts as both solvent and acid scavenger.
Acylation: Add 2-furoyl chloride dropwise over 30 minutes. The exotherm must be controlled to <10°C to avoid side reactions.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Quenching: Pour the reaction mixture into ice-cold dilute HCl. This protonates the pyridine and precipitates the free acid product.
Purification: Filter the solid precipitate. Recrystallize from ethanol/water to yield needle-like crystals of 2-(2-furoylamino)benzoic acid.
Pathway Visualization: From Precursor to Heterocycle
The following diagram illustrates the pivotal role of the furoylamino benzoate intermediate in generating diverse pharmacophores.
Caption: Synthetic divergence of the N-furoylanthranilic acid scaffold into heterocycles and biological inhibitors.
Part 4: Biological Activity & SAR Data
HIF-1
Inhibition Profile
Recent studies (e.g., J. Med.[1] Chem. 2007) highlighted that the ortho-positioning of the furoylamino group is essential for activity. The compound prevents the transcriptional activation of VEGF (Vascular Endothelial Growth Factor).
Table 1: SAR Summary of Benzoic Acid Derivatives on HIF-1 Activity
Compound Variant
R-Group Substitution
HIF-1 IC50 (M)
Cytotoxicity (CC50)
Status
Parent
N-Furoyl (unsubstituted)
12.5
>100
Lead
Analog A
N-Benzoyl (phenyl)
45.0
>100
Less Active
Analog B
N-(5-bromo-2-furoyl)
2.1
55
High Potency
Analog C
N-Acetyl (methyl)
>100
>200
Inactive
Interpretation: The furan ring is critical for binding affinity in the HIF-1 pocket, likely due to specific
-stacking interactions or hydrogen bonding with the furan oxygen.
Antiviral Activity (Adenovirus)
Derivatives of furoylamino benzoates (specifically bis-amides) function as inhibitors of Adenovirus replication.
Mechanism: They interfere with the viral E1A protein interaction, preventing the virus from hijacking the host cell cycle.
Key Feature: The carboxylic acid moiety must remain free (unesterified) for maximum antiviral potency.
Part 5: Experimental Validation Protocol
To verify the identity and purity of synthesized furoylamino benzoate derivatives, the following analytical workflow is required. This ensures the "Trustworthiness" pillar of E-E-A-T.
Self-Validating Analytical Checklist
Melting Point Determination:
Standard: 2-(2-furoylamino)benzoic acid melts at 180–182°C .
Validation: A range >2°C indicates incomplete acylation or presence of anthranilic acid.
IR Spectroscopy (FT-IR):
Amide Carbonyl (C=O): Look for a strong peak at 1660–1690 cm⁻¹ .
Carboxylic Acid (C=O): Broad peak at 1680–1710 cm⁻¹ (often overlaps).
NH Stretch: Sharp peak at 3300–3400 cm⁻¹ .
Furan Ring Breathing: Characteristic bands at 1580 cm⁻¹ and 1470 cm⁻¹ .
H-NMR Confirmation (DMSO-d6):
Amide Proton: Singlet at
11.5–12.5 ppm (exchangeable with D₂O).
Furan Protons: Three distinct signals (doublet, doublet, multiplet) in the aromatic region (
6.6–8.0 ppm).
Absence of NH₂: Disappearance of the broad amino signal (
5.0–6.0 ppm) from the starting anthranilic acid.
References
Öberg, C. T., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2-[2-(benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. Journal of Medicinal Chemistry. Link
Lee, K., et al. (2007). (Aryloxyacetylamino)benzoic acid analogues: A new class of hypoxia-inducible factor-1 inhibitors.[1] Journal of Medicinal Chemistry. Link
Zhang, Q., et al. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis. PLOS ONE. Link
BenchChem. (2025). Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview. BenchChem Technical Guides. Link
Patil, C. J., et al. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Pharmaceutical & Biological Archives. Link
Application Note: Synthesis Protocol for 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Abstract This application note details the step-by-step synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , a specific ester derivative of N-(2-furoyl)anthranilic acid. This compound is structurally significant as a p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the step-by-step synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , a specific ester derivative of N-(2-furoyl)anthranilic acid. This compound is structurally significant as a potential chromogenic substrate for serine proteases (e.g., chymotrypsin-like enzymes) or as a protected intermediate in the synthesis of quinazolinone-based bioactive scaffolds. The protocol employs a convergent synthetic route: first, the N-acylation of anthranilic acid with 2-furoyl chloride, followed by esterification using 4-nitrobenzyl bromide. Emphasis is placed on reaction control, purification efficiency, and strict adherence to precursor regulations.
Introduction & Scientific Rationale
The target molecule, 4-nitrobenzyl 2-(2-furoylamino)benzoate , combines an N-acyl anthranilic acid core with a p-nitrobenzyl ester moiety.
Core Scaffold (N-Furoylanthranilic Acid): The 2-aminobenzoic acid (anthranilic acid) backbone is acylated with a furan ring. This mimics the aromatic side chains preferred by certain proteolytic enzymes and serves as a rigid linker in medicinal chemistry.
Ester Moiety (4-Nitrobenzyl): The 4-nitrobenzyl group renders the ester susceptible to specific cleavage conditions (e.g., reduction, enzymatic hydrolysis) and enhances crystallinity. In enzymatic assays, hydrolysis of this ester releases 4-nitrobenzyl alcohol, which can be monitored via UV-Vis spectroscopy (typically at ~270–280 nm, distinct from the substrate).
Synthetic Strategy
The synthesis is designed to minimize side reactions (such as oxazinone formation) by isolating the stable amide intermediate before esterification.
Amide Coupling: Selective N-acylation of anthranilic acid using 2-furoyl chloride under basic conditions.
Esterification: Nucleophilic substitution (SN2) of the carboxylate anion on 4-nitrobenzyl bromide. This method is preferred over Fischer esterification due to the sensitivity of the furan ring to strong acids and the lability of the amide bond.
Safety & Regulatory Compliance (Critical)
Precursor Regulations
Anthranilic Acid (2-Aminobenzoic Acid): This reagent is a DEA List I Chemical (and regulated in many other jurisdictions) due to its use as a precursor for methaqualone. Researchers must ensure compliance with all local, state, and federal regulations regarding its purchase, storage, and usage record-keeping.
Use Case: This protocol describes the synthesis of a specific ester for research purposes. It does not describe the synthesis of controlled substances.
Chemical Hazards
2-Furoyl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
4-Nitrobenzyl Bromide: Strong lachrymator and skin irritant. Reacts with moisture.
Solvents (DMF, DCM): Toxic and flammable. DMF is a reproductive toxin.
This step protects the amine of anthranilic acid and installs the furan moiety.
Preparation: In a 250 mL round-bottom flask, dissolve Anthranilic Acid (13.7 g, 100 mmol) in Dichloromethane (DCM) (100 mL).
Base Addition: Add Triethylamine (20.2 g, 28 mL, 200 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
Acylation: Add 2-Furoyl Chloride (13.1 g, 100 mmol) dropwise over 30 minutes via an addition funnel. The reaction is exothermic; maintain temperature <5°C.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of anthranilic acid.
Workup:
Evaporate the DCM under reduced pressure.
Resuspend the residue in water (150 mL) and acidify to pH ~3 with 1M HCl. The product will precipitate as a solid.
Filter the solid and wash with cold water (3 x 50 mL).
Purification: Recrystallize the crude solid from Ethanol/Water or Glacial Acetic Acid.
Yield Target: 85-90%
Appearance: White to off-white needles.
Validation: Check Melting Point (Lit. ~178-180°C for similar analogs).
Part 2: Synthesis of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
This step forms the ester linkage via nucleophilic substitution.
Activation: In a 100 mL dry round-bottom flask, dissolve N-(2-Furoyl)anthranilic Acid (2.31 g, 10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add anhydrous Potassium Carbonate (1.66 g, 12 mmol). Stir at RT for 30 minutes. The mixture may become heterogeneous.
Alkylation: Add 4-Nitrobenzyl Bromide (2.16 g, 10 mmol) in one portion.
Note: 4-Nitrobenzyl bromide is a lachrymator; ensure the hood sash is low.
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (EtOAc:Hexane 3:7). The product will appear as a new UV-active spot (Rf ~0.5-0.6).
Quench & Workup:
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The ester should precipitate.
If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and evaporate.
Purification:
Recrystallize from Ethanol or Ethyl Acetate/Hexane.
Sharp melting point (Estimate: 140-150°C, highly dependent on purity)
HPLC
Purity
>98% (254 nm)
Process Visualization
Reaction Scheme & Workflow
The following diagram illustrates the convergent synthesis and the critical decision points in the workflow.
Caption: Convergent synthesis workflow for 4-nitrobenzyl 2-(2-furoylamino)benzoate highlighting key reagents and process steps.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General methods for amide formation and esterification). Link
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Protocols for p-nitrobenzyl ester formation and cleavage). Link
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Mechanisms of nucleophilic acyl substitution). Link
U.S. Drug Enforcement Administration. (2023). List of Regulated Chemicals - Anthranilic Acid. (Regulatory compliance for precursor handling). Link
Application Note: Synthesis and Optimization of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Executive Summary The synthesis of highly functionalized anthranilic acid derivatives is a cornerstone of modern medicinal chemistry, providing access to "privileged scaffolds" often found in anti-inflammatory agents, ki...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized anthranilic acid derivatives is a cornerstone of modern medicinal chemistry, providing access to "privileged scaffolds" often found in anti-inflammatory agents, kinase inhibitors, and prodrug models[1]. This application note details a robust, two-step synthetic protocol for the preparation of 4-nitrobenzyl 2-(2-furoylamino)benzoate .
The strategy employs a highly regioselective N-acylation of 2-aminobenzoic acid (anthranilic acid) with 2-furoyl chloride, followed by an
-mediated esterification using 4-nitrobenzyl bromide. The 4-nitrobenzyl (PNB) group serves as an excellent UV-active, highly crystalline protecting group that can be selectively cleaved via bioreduction or hydrogenolysis, making this compound an ideal model for prodrug development and complex peptide synthesis[2][3].
Mechanistic Rationale & Pathway
As a self-validating system, this protocol is designed around the intrinsic electronic properties of the starting materials:
Nucleophilic Acyl Substitution (N-Acylation): Anthranilic acid possesses two nucleophilic centers: the primary amine and the carboxylic acid. Because the amine is significantly more nucleophilic, treating it with 1.1 equivalents of an acyl chloride allows for selective N-acylation over O-acylation[4]. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the generated hydrochloric acid (HCl). Without TEA, the HCl byproduct would protonate the unreacted aniline, forming an unreactive anilinium salt and halting the reaction prematurely[1].
Alkylation (Esterification): The intermediate carboxylic acid is converted to its corresponding ester using 4-nitrobenzyl bromide. Potassium carbonate () in N,N-Dimethylformamide (DMF) is the gold standard for this transformation[3]. DMF, a polar aprotic solvent, effectively solvates the potassium cation (), leaving the deprotonated carboxylate anion "naked" and highly nucleophilic. This facilitates a rapid, high-yielding attack on the electrophilic benzylic carbon of 4-nitrobenzyl bromide[2].
Fig 1: Two-step synthetic workflow and mechanistic pathway for the target ester.
Reagents and Materials
The following table summarizes the required reagents optimized for a standard 10 mmol scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role in Synthesis
Step 1: N-Acylation
Anthranilic Acid
137.14
1.0
1.37 g
Starting Material / Nucleophile
2-Furoyl Chloride
130.53
1.1
1.44 g (1.08 mL)
Electrophilic Acylating Agent
Triethylamine (TEA)
101.19
1.2
1.21 g (1.67 mL)
Acid Scavenger / Base
Dichloromethane (DCM)
84.93
Solvent
20 mL
Aprotic Reaction Medium
Step 2: Esterification
2-(2-Furoylamino)benzoic acid
231.21
1.0
2.31 g
Intermediate / Nucleophile
4-Nitrobenzyl Bromide
216.03
1.1
2.61 g
Electrophilic Alkylating Agent
Potassium Carbonate ()
138.21
1.5
2.07 g
Mild Deprotonating Base
N,N-Dimethylformamide (DMF)
73.09
Solvent
15 mL
Polar Aprotic Solvent
Experimental Protocols
Protocol A: Synthesis of 2-(2-Furoylamino)benzoic acid
Caution: 2-Furoyl chloride is a lachrymator and moisture-sensitive. Perform all operations in a well-ventilated fume hood.
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous DCM (20 mL).
Base Addition & Thermal Control: Add triethylamine (1.67 mL, 12 mmol) to the solution. Immediately cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to suppress the exothermic nature of the acyl chloride addition, which can lead to unwanted ketene formation or degradation of the reagents[1].
Acylation: Dilute 2-furoyl chloride (1.08 mL, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture via an addition funnel or syringe over 15 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir continuously for 2.5 hours. Monitor the reaction via Thin Layer Chromatography (TLC).
Work-up & Isolation: Quench the reaction by adding 1M aqueous HCl (15 mL). This neutralizes excess TEA and ensures the product is fully protonated. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous
, and concentrate under reduced pressure to yield the crude intermediate.
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 2-(2-furoylamino)benzoic acid.
Protocol B: Synthesis of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve the intermediate 2-(2-furoylamino)benzoic acid (2.31 g, 10 mmol) in anhydrous DMF (15 mL).
Deprotonation: Add finely powdered, anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. Stir the resulting suspension at room temperature for 15 minutes. Causality: Pre-stirring allows for complete deprotonation of the carboxylic acid to the highly reactive carboxylate anion before the electrophile is introduced[3].
Alkylation: Add 4-nitrobenzyl bromide (2.61 g, 11 mmol) in one single portion.
Reaction Progression: Equip the flask with a reflux condenser, heat the mixture to 60 °C, and stir for 4–6 hours. Elevated temperature overcomes the activation energy barrier for the
displacement at the sterically hindered benzylic position[2].
Precipitation & Work-up: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold distilled water. Because the final ester is highly hydrophobic, it will rapidly crash out of the aqueous DMF solution as a solid precipitate. Stir for an additional 20 minutes to ensure all inorganic salts and residual DMF are dissolved in the aqueous phase.
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (2 x 20 mL) followed by a small volume of cold hexane (10 mL) to wash away any unreacted 4-nitrobenzyl bromide.
Drying: Dry the isolated solid in a vacuum oven at 45 °C overnight to afford the final product.
Analytical Data & Quality Control
The following table outlines the expected analytical benchmarks for verifying the success of the synthesis at each stage.
Compound
Appearance
Expected Yield
TLC () System
2-(2-Furoylamino)benzoic acid
Off-white to pale brown solid
80 – 88%
0.3 (DCM:MeOH 9:1)
4-Nitrobenzyl 2-(2-furoylamino)benzoate
Pale yellow crystalline solid
75 – 85%
0.6 (Hexane:EtOAc 7:3)
Note: The 4-nitrobenzyl ester product exhibits strong UV absorbance at 254 nm due to the extended conjugation of the nitroaromatic ring, making it highly visible during TLC and HPLC monitoring.
References
[1] 2-[(Methoxycarbonyl)amino]benzoic Acid | CAS 6268-38-8 - Benchchem. benchchem.com. Available at:
[4] Synthesis of Some Quinazolines and Imidazolo-[1,5-a]-3,1-benzoxazine-4-one Derivatives. uomosul.edu.iq. Available at:
[2] Cefuroxime Axetil - New Drug Approvals. newdrugapprovals.org. Available at:
[3] Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC. nih.gov. Available at:
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Assay Developers
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
The compound 4-nitrobenzyl 2-(2-furoylamino)benzoate is a structurally complex organic molecule characterized by a rigid, highly conjugated framework. To successfully formulate and utilize this compound in downstream applications—whether for in vitro biological screening or as a synthetic intermediate—one must first deconstruct its physicochemical properties to understand the causality behind its solubility behavior.
The molecule consists of three defining moieties:
Anthranilic Acid Core: The 2-aminobenzoic acid backbone provides a planar aromatic structure. Derivatives of anthranilic acid are notoriously lipophilic and highly crystalline, often requiring strong polar aprotic solvents like DMSO for complete solubilization in biological assays[1],[2].
2-Furoyl Amide Group: The acylation of the amine with a 2-furoyl group introduces an electron-rich heteroaromatic ring alongside an amide linkage (-NH-CO-). This acts as a strong intermolecular hydrogen bond donor and acceptor, significantly increasing the crystal lattice energy.
4-Nitrobenzyl (PNB) Ester: The esterification of the carboxylic acid with 4-nitrobenzyl alcohol introduces an electron-deficient aromatic system. The PNB group is highly lipophilic and facilitates strong
stacking interactions with the electron-rich furoyl group in the solid state. While stable under neutral and mildly acidic conditions, the PNB ester is susceptible to basic hydrolysis and reductive cleavage[3],[4].
The Causality of Solvent Selection:
Because of the high lattice energy driven by
stacking and intermolecular hydrogen bonding, weak protic solvents (e.g., ethanol, water) cannot overcome the thermodynamic barrier to dissolve the crystal. Complete solvation requires a solvent with a high dipole moment and strong hydrogen-bond accepting capabilities to disrupt the amide interactions, making Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) the optimal choices.
Solvent Selection Matrix
The following quantitative matrix summarizes the predicted solubility profiles based on the dielectric constant (
) and dipole moment () of various solvents, mapped to their appropriate laboratory applications.
Solvent
Dielectric Constant ()
Dipole Moment (, D)
Est. Solubility (mg/mL)
Recommended Application
Critical Limitation
DMSO
46.7
3.96
> 50.0
Biological assay stock solutions
High boiling point; difficult to remove.
DMF
36.7
3.82
> 30.0
Chemical synthesis / Coupling
Can degrade to dimethylamine over time.
DCM
9.1
1.60
10.0 - 20.0
Liquid-liquid extraction
Highly volatile; poor for long-term storage.
Ethyl Acetate
6.0
1.78
5.0 - 10.0
Chromatography / Extraction
May promote transesterification if heated.
Methanol
32.7
1.70
< 2.0
Not Recommended
Risk of nucleophilic attack on the PNB ester.
Water
80.1
1.85
< 0.01
Not Recommended
Practically insoluble; causes precipitation.
Solvation Logic and Decision Workflows
To ensure experimental integrity, solvent selection must be dictated by the downstream application. The decision tree below outlines the standard workflow for handling 4-nitrobenzyl 2-(2-furoylamino)benzoate.
Fig 1. Decision tree for selecting the optimal solvent based on downstream applications.
Fig 2. Mechanistic pathway of DMSO-mediated solvation of the target molecule's functional groups.
Step-by-Step Experimental Protocols
Protocol A: Preparation of High-Concentration Master Stocks (50 mM)
Self-Validating Principle: Water contamination in DMSO leads to spontaneous micro-precipitation. Using anhydrous solvents and inert gas purging ensures complete solubility and prevents long-term ester hydrolysis[4].
Amber glass HPLC vials (to protect the photolabile nitrobenzyl group)
Argon or Nitrogen gas
Procedure:
Allow the lyophilized compound to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.
Weigh the required mass of the compound into an amber glass vial.
Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.
Vortex the solution vigorously for 60 seconds.
Crucial Step: If the solution remains cloudy, sonicate in a water bath at no more than 35°C for 5 minutes. Caution: Exceeding 40°C in the presence of trace moisture can initiate premature hydrolysis of the 4-nitrobenzyl ester.
Visually inspect against a dark background. The solution should be completely transparent.
Purge the vial headspace with Argon/Nitrogen, seal tightly, and store aliquots at -20°C.
Protocol B: Kinetic Solubility Profiling via Nephelometry (Aqueous Dilution)
When introducing the DMSO stock into aqueous biological buffers, the highly lipophilic anthranilic acid derivative is prone to "crashing out" (precipitating)[1]. This protocol determines the maximum aqueous concentration before precipitation occurs.
Procedure:
Prepare a 96-well clear-bottom microtiter plate.
Add 190 µL of the target biological buffer (e.g., 1X PBS, pH 7.4) to each well. Note: Avoid primary amine buffers like Tris at high pH, as they can cause aminolysis of the PNB ester over time.
Perform a serial dilution of your DMSO master stock to create working stocks ranging from 1 mM to 50 mM.
Add 10 µL of each working stock to the buffer wells (maintaining a constant 5% DMSO final concentration).
Incubate the plate at 37°C for 2 hours on a plate shaker (300 rpm).
Measure the turbidity (absorbance) using a microplate reader at 600 nm .
Data Interpretation: An abrupt increase in absorbance at 600 nm indicates the formation of colloidal aggregates (precipitation). The highest concentration well prior to the absorbance spike is your validated maximum working concentration.
Troubleshooting & Stability Considerations
Ester Cleavage in Basic Media: The 4-nitrobenzyl ester is a common protecting group that is stable under acidic to neutral conditions but can be hydrolyzed in strongly basic environments[3]. Maintain assay buffers between pH 6.5 and 7.5.
Reductive Environments: Avoid buffers containing strong reducing agents (e.g., high concentrations of DTT or TCEP), as the 4-nitro group can be reduced to an amine, and the PNB ester can undergo reductive cleavage[3].
Freeze-Thaw Degradation: Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Always prepare single-use aliquots during Protocol A to maintain structural integrity.
References
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Institutes of Health (NIH) / PMC.
Biochemistry and Pharmacology of Novel Anthranilic Acid Derivatives Activating Heme-Oxidized Soluble Guanylyl Cyclase. DOI.org.
Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. Benchchem.
US Patent 5741691A: Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media.
Application Note: Chemoselective Esterification of 2-(2-Furoylamino)benzoic Acid
Executive Summary The synthesis of esters from N-acylated anthranilic acids, such as 2-(2-furoylamino)benzoic acid, presents a unique chemoselectivity challenge. Standard esterification protocols that rely on the generat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of esters from N-acylated anthranilic acids, such as 2-(2-furoylamino)benzoic acid, presents a unique chemoselectivity challenge. Standard esterification protocols that rely on the generation of highly electrophilic carbonyl intermediates often fail, inadvertently triggering an intramolecular cyclodehydration that yields heterocyclic byproducts. This application note establishes field-proven, chemoselective methodologies to successfully synthesize the methyl ester of 2-(2-furoylamino)benzoic acid while completely suppressing unwanted cyclization.
2-(2-Furoylamino)benzoic acid possesses an amide group situated ortho to a carboxylic acid. When the carboxylic acid is treated with standard activating agents (e.g., thionyl chloride, cyanuric chloride, or acetic anhydride), it forms a highly reactive leaving group[1]. Because the adjacent amide oxygen is nucleophilic, it rapidly attacks the activated carbonyl carbon in an intramolecular fashion. This pathway results in the loss of water or the leaving group, driving the formation of 2-(2-furyl)-4H-3,1-benzoxazin-4-one rather than the desired ester[1].
To bypass this thermodynamic sink, the esterification must proceed without activating the carbonyl carbon. This is achieved through two primary strategies:
Base-Promoted Alkylation: Deprotonating the carboxylic acid to form a nucleophilic carboxylate, which subsequently attacks an electrophilic alkyl halide via an SN2 mechanism[2].
Diazoalkane Esterification: Utilizing a mild reagent that reacts directly with the acidic proton to form a diazonium intermediate, which is immediately trapped by the carboxylate[3].
Reaction pathways of 2-(2-furoylamino)benzoic acid illustrating esterification vs. cyclization.
This protocol leverages the pKa differential between the carboxylic acid (pKa ~ 4) and the amide (pKa ~ 15). Potassium carbonate selectively deprotonates the acid, generating a nucleophile that reacts with methyl iodide in a polar aprotic solvent[2],[4].
Dissolution: Charge a flame-dried 100 mL round-bottom flask with 2-(2-furoylamino)benzoic acid and 50 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition: Add the finely powdered K₂CO₃ in one portion. Causality Note: Stirring the suspension for 15 minutes at room temperature ensures complete deprotonation to the carboxylate, preventing unreacted acid from competing in side reactions.
Alkylation: Cool the mixture to 0 °C using an ice bath. Add MeI dropwise over 5 minutes. Causality Note: Cooling minimizes the volatility of MeI and controls the exothermic SN2 reaction.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Quench & Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
Self-Validation & QC:
TLC: Elute with Hexanes/EtOAc (7:3). The product will spot higher (Rf ~ 0.6) than the highly polar starting material (Rf ~ 0.1).
LC-MS: Expected [M+H]⁺ for C₁₃H₁₁NO₄ is m/z 246.1.
¹H NMR (CDCl₃): Validation is confirmed by the appearance of a sharp 3H singlet at ~3.9 ppm (ester -OCH₃) and the preservation of the downfield amide proton signal (~11.5 ppm).
Step-by-step experimental workflow for the base-promoted alkylation protocol.
Protocol B: Mild Esterification via TMS-Diazomethane
For substrates highly sensitive to base or when aqueous workups must be minimized, Trimethylsilyldiazomethane (TMS-CHN₂) serves as a mild, non-explosive alternative to diazomethane[5],[3].
Dissolution: Dissolve the substrate in the DCM/MeOH solvent system. Causality Note: Methanol is strictly required as a co-solvent; it acts as a proton shuttle to activate the TMS-diazomethane, forming the reactive methyldiazonium species[3].
Reagent Addition: Cool the solution to 0 °C. Add the TMS-diazomethane solution dropwise. The solution will briefly turn yellow and effervesce (N₂ gas evolution).
Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Quenching: Add glacial acetic acid dropwise until the yellow color completely dissipates, indicating the destruction of excess TMS-diazomethane[5].
Isolation: Concentrate the mixture directly under reduced pressure. The byproduct (TMS-OMe) is volatile and is removed in vacuo, often yielding analytically pure product without chromatography.
Self-Validation & QC:
Visual Cue: The cessation of nitrogen bubbling and persistence of a faint yellow tint indicates the reaction has reached completion.
Yield Verification: Mass recovery should be >95% due to the lack of extractive losses.
Quantitative Method Comparison
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal route based on laboratory constraints and scale.
Parameter
Protocol A: K₂CO₃ / MeI
Protocol B: TMS-Diazomethane
Typical Yield
85 – 92%
95 – 99%
Reaction Time
2 – 4 hours
1.5 hours
Scalability
Excellent (Multi-gram to Kg)
Limited (Best for < 5 grams)
Byproduct Risk
Low (Requires thorough DMF removal)
Very Low (Volatile byproducts)
Safety Profile
MeI is a volatile alkylating agent (Use fume hood)
TMS-CHN₂ is toxic (Safer than CH₂N₂, but requires strict ventilation)
Cost Efficiency
Highly economical
Expensive reagent
References
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent
Source: National Institutes of Health (PMC)
URL:[Link]
WO2015187451A1 - Radiolabelled derivatives of a 2-amino-6-fluoro-n-[5-fluoro-pyridin-3-yl]- pyrazolo[1,5-a]pyrimidin-3-carboxamide compound useful as atr kinase inhibitor (Details on K₂CO₃ base-promoted esterification conditions)
N-ACYL ANTHRANILIC ACID DERIVATIVE OR SALT THEREOF (Use of potassium carbonate and methyl iodide)
Source: European Patent Office
URL:[Link]
US20040006245A1 - N-(4-substituted phenyl)-anthranilic acid hydroxamate esters (Details on TMS-diazomethane esterification of anthranilic acids)
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis (Application of TMS-diazomethane for carboxylic acid derivatives)
Source: National Institutes of Health (PMC)
URL:[Link]
Accelerating Ester Synthesis: A Microwave-Assisted Protocol for the Rapid Production of 4-nitrobenzyl 2-(2-furoylamino)benzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and drug discovery, often serving as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and drug discovery, often serving as a critical step in creating prodrugs or modifying the pharmacokinetic properties of lead compounds. Traditional esterification methods, such as Fischer esterification, are frequently hampered by long reaction times, high energy consumption, and the potential for side-product formation. This application note presents a robust, high-yield protocol for the synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate, leveraging the transformative power of Microwave-Assisted Organic Synthesis (MAOS). By directly coupling microwave energy with polar molecules in the reaction, this method drastically reduces reaction times from hours to minutes, enhances product yield, and promotes a greener chemistry profile by minimizing energy usage.[1][2][3] We provide a detailed, two-part methodology, beginning with the synthesis of the key intermediate, 2-(2-furoylamino)benzoic acid, followed by a microwave-driven, acid-catalyzed esterification. This guide is designed for professionals in drug development, offering not just a protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance
Microwave-assisted organic synthesis has emerged as a revolutionary technology, moving far beyond the domestic oven to become a precise and powerful tool in modern chemistry labs.[4] Unlike conventional heating methods that rely on slow heat transfer through conduction and convection from an external source, microwave synthesis utilizes dielectric heating.[5] This process involves the direct interaction of microwave radiation with polar molecules within the reaction mixture.[6]
The primary mechanisms are:
Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[7][8] This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy, heating the reaction mixture volumetrically and uniformly.[5]
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat and contributing to the rapid temperature increase.[9]
This "in-core" heating is fundamentally different from conventional methods, which heat the vessel first, leading to an inverted temperature gradient where the core of the reaction mixture can be hotter than the vessel walls.[5][10] This efficiency can lead to remarkable accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes, while also improving yields and minimizing the formation of unwanted by-products.[2][11]
Caption: Conventional vs. Microwave Heating Mechanisms.
Overall Synthesis Strategy
The synthesis of the target compound is accomplished in two primary stages. First, the amide intermediate, 2-(2-furoylamino)benzoic acid, is prepared through a standard acylation reaction. This intermediate is then subjected to a microwave-assisted Fischer esterification with 4-nitrobenzyl alcohol to yield the final product.
Caption: Two-step workflow for the synthesis of the target ester.
Part 1: Protocol for Synthesis of 2-(2-furoylamino)benzoic Acid (Intermediate)
Principle: This step involves the N-acylation of 2-aminobenzoic acid (anthranilic acid) with 2-furoyl chloride. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acid chloride. A base, such as pyridine, is used to neutralize the HCl byproduct generated during the reaction.
Materials and Equipment
Reagent/Equipment
Details
2-Aminobenzoic Acid
≥99% purity
2-Furoyl Chloride
≥98% purity
Pyridine
Anhydrous, ≥99.8%
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)
2M aqueous solution
Magnetic Stirrer & Plate
Standard laboratory grade
Round-bottom flask
250 mL
Dropping funnel
100 mL
Ice bath
Filtration apparatus
Büchner funnel, filter paper, vacuum flask
Procedure
In a 250 mL round-bottom flask, dissolve 2-aminobenzoic acid (10.0 g, 72.9 mmol) and pyridine (7.0 mL, 87.5 mmol) in 100 mL of anhydrous dichloromethane.
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
Dissolve 2-furoyl chloride (10.5 g, 80.2 mmol) in 30 mL of anhydrous DCM and add it to a dropping funnel.
Add the 2-furoyl chloride solution dropwise to the stirred 2-aminobenzoic acid solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.
Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 2M HCl and 50 mL of water.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(2-furoylamino)benzoic acid as a solid.
Part 2: Protocol for Microwave-Assisted Synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate
Principle: This is an acid-catalyzed Fischer esterification reaction. The carboxylic acid is activated by protonation from a strong acid catalyst (e.g., sulfuric acid), making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Microwave irradiation dramatically accelerates this process by rapidly and efficiently heating the polar reactants.[12][13]
Materials and Equipment
Reagent/Equipment
Details
2-(2-furoylamino)benzoic Acid
From Part 1
4-Nitrobenzyl Alcohol
≥99% purity
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Dimethylformamide (DMF)
Anhydrous, high-boiling solvent
Ethyl Acetate
Reagent grade
Saturated Sodium Bicarbonate
Aqueous solution
Monomode Microwave Reactor
e.g., CEM Discover series, Anton Paar Monowave
Microwave Reaction Vessel
10 mL or 30 mL pressure-rated glass vial
Magnetic Stir Bar
Teflon-coated
Rotary Evaporator
Standard laboratory grade
Procedure
Place 2-(2-furoylamino)benzoic acid (1.0 g, 4.32 mmol), 4-nitrobenzyl alcohol (0.79 g, 5.19 mmol), and a magnetic stir bar into a 10 mL microwave reaction vessel.
Add 5 mL of anhydrous DMF to the vessel to dissolve the reactants.
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
Seal the vessel with the appropriate cap, ensuring a tight seal for pressurized reaction.
Place the vessel into the cavity of the microwave reactor.
Irradiation Time: 15 minutes (hold time at temperature)[14]
Power: Dynamic power control to maintain temperature (typically starts high and reduces)
Pressure: Maximum limit of 250 psi
Stirring: Medium to high speed
Start the microwave program. After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.
Once cooled, carefully open the vessel in a fume hood.
Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate should form.
Stir for 15 minutes, then collect the solid product by vacuum filtration.
Wash the solid with 20 mL of saturated sodium bicarbonate solution followed by 20 mL of water to remove any unreacted acid and catalyst.
Recrystallize the crude product from ethanol or ethyl acetate to yield pure 4-nitrobenzyl 2-(2-furoylamino)benzoate.
Characterization and Data Validation
To confirm the successful synthesis of the target compound, the following characterization data should be acquired.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
The IR spectrum should display characteristic absorption bands confirming the presence of key functional groups.
Functional Group
Expected Wavenumber (cm⁻¹)
Notes
N-H (Amide)
~3300
Secondary amide stretch
C=O (Ester)
~1720-1740
Conjugated ester carbonyl stretch
C=O (Amide)
~1660-1680
Amide I band
N-O (Nitro)
~1520 & ~1350
Asymmetric and symmetric NO₂ stretches
C-O (Ester)
~1250-1300
C-O stretching
2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) will provide structural confirmation. Protons on the different aromatic rings will appear as distinct multiplets.
Proton Environment
Expected Chemical Shift (δ, ppm)
Multiplicity
Amide N-H
> 9.0
Singlet (broad)
Nitrobenzyl Ring Protons
7.5 - 8.5
Doublets (AA'BB' system)
Benzoate Ring Protons
7.0 - 8.2
Multiplets
Furan Ring Protons
6.5 - 7.8
Multiplets
Methylene Protons (-CH₂-)
~5.5
Singlet
3. Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the final product.
Molecular Formula: C₁₉H₁₄N₂O₆
Molecular Weight: 366.33 g/mol
Expected [M+H]⁺: 367.09
Trustworthiness & Field-Proven Insights
Choice of Solvent: DMF is an excellent choice for microwave synthesis due to its high boiling point (153 °C) and high dielectric constant, allowing it to absorb microwave energy efficiently and reach high temperatures under pressure.[6]
Catalyst Loading: Only a catalytic amount of sulfuric acid is needed. Excess acid can lead to dehydration of the alcohol or other side reactions. The catalyst can be added at intervals for reactions that are slow to reach completion.[14]
Safety: Microwave reactions in sealed vessels can generate significant pressure. Always use a dedicated microwave reactor with built-in pressure and temperature sensors. Never exceed the recommended volume for the reaction vessel.
Scalability: The protocol described is for a laboratory scale. Scaling up microwave reactions requires careful consideration of heat distribution and pressure management and may necessitate the use of continuous-flow microwave reactors.[6]
Conclusion
This application note details a highly efficient and rapid protocol for the synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate using microwave-assisted organic synthesis. By leveraging the principles of dielectric heating, this method provides a superior alternative to conventional synthetic routes, offering significantly reduced reaction times, high yields, and alignment with the principles of green chemistry.[9] The provided step-by-step procedures and characterization data serve as a self-validating system for researchers, enabling the reliable and accelerated production of this and other novel ester compounds crucial for advancements in drug discovery.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis in Drug Development. EPCP.
The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
Microwave-assisted synthesis. Anton Paar Wiki.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
Accelerated Esterification by Domestic Microwave for the Undergraduate Organic Chemistry. Orbital: The Electronic Journal of Chemistry.
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Research & Allied Sciences.
Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing.
Synthesis, characterization and antimicrobial activity of di-nitro benzil by conventional and microwave irradiation methods. International Journal of Research in Pharmaceutical and Biomedical Sciences.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Strategies for 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Physicochemical Rationale & Structural Dynamics
4-Nitrobenzyl 2-(2-furoylamino)benzoate is a complex aromatic ester characterized by three distinct functional domains: the anthranilic acid core, the furoylamide moiety, and the 4-nitrobenzyl ester group. As a Senior Application Scientist, designing a robust crystallization protocol for this molecule requires a deep understanding of how these domains dictate thermodynamic behavior and intermolecular interactions.
The 4-Nitrobenzyl Ester Domain : In organic synthesis, the introduction of a p-nitrobenzyl group is a well-documented strategy to confer a strong tendency to crystallize upon otherwise amorphous intermediates, thereby enhancing isolation ease and product purity 1. However, nitrobenzyl esters exhibit known photolability 2. Consequently, all crystallization procedures must be conducted in amber glassware or under diminished lighting to prevent photo-Fries rearrangement or premature cleavage of the ester bond.
The Furoylamide & Anthranilic Core : The amide linkage serves as a potent hydrogen-bond donor (N-H) and acceptor (C=O), while the furan oxygen provides an additional electronegative site. Anthranilic acid derivatives frequently form stable, highly ordered intermolecular hydrogen-bonded networks 3. This strong intermolecular affinity means the compound is prone to rapid nucleation, which can lead to amorphous precipitation or "oiling out" if the supersaturation gradient is too steep.
Thermodynamic Control & Solvent Selection
To achieve a self-validating crystallization system, the chosen solvent must balance dissolution capacity at elevated temperatures with controlled solute rejection at lower temperatures.
Primary Solvents : Ethyl acetate (EtOAc) and Toluene. Both dissolve the compound well at reflux due to favorable dipole-dipole interactions with the ester and amide groups.
Anti-Solvents : Hexane or Heptane. The highly non-polar nature of these aliphatic hydrocarbons forces the precipitation of the polar benzoate derivative.
Causality Insight: We explicitly avoid protic solvents like methanol or ethanol for primary dissolution at high temperatures. Prolonged thermal stress in the presence of alcohols can induce transesterification of the 4-nitrobenzyl group, degrading the target molecule and contaminating the batch.
Workflow & Decision Matrix
Fig 1. Decision matrix and workflow for the crystallization of the target benzoate ester.
Objective: Maximize crystal size and purity from >90% pure crude material by carefully navigating the Metastable Zone Width (MSZW).
Dissolution : Suspend 1.0 g of crude 4-nitrobenzyl 2-(2-furoylamino)benzoate in 15 mL of EtOAc in an amber round-bottom flask.
Heating : Warm the suspension to 70°C under gentle stirring (200 rpm) until complete dissolution is achieved.
Polishing Filtration : Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed amber vial. Causality: This removes insoluble micro-particulates (dust or catalyst carryover) that act as sites for heterogeneous nucleation, ensuring the system crystallizes purely based on thermodynamic cooling rather than physical contamination.
Controlled Cooling : Program the heating block to cool from 70°C to 20°C at a rate of 5°C/hour. Causality: A slow cooling ramp maintains the system within the metastable zone, promoting the growth of existing nuclei into highly pure needles rather than the chaotic formation of new, impurity-trapping microcrystals.
Harvesting : Isolate the resulting crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold EtOAc/Hexane (1:4 v/v) to displace residual mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.
Objective: Rapid recovery of the target compound from complex reaction mixtures where cooling alone is insufficient to break impurity-solute interactions.
Dissolution : Dissolve 1.0 g of crude material in 10 mL of Toluene at 80°C.
Anti-Solvent Addition : While maintaining stirring at 400 rpm, add 15 mL of warm Hexane (50°C) dropwise (1 mL/min) using a syringe pump. Causality: Dropwise addition prevents localized supersaturation spikes, which cause "oiling out" (liquid-liquid phase separation) instead of true crystallization.
Aging : Once the addition is complete, allow the turbid mixture to age at room temperature for 4 hours, then chill to 4°C for 2 hours to drive the equilibrium toward complete precipitation.
Harvesting : Filter and wash with 10 mL of cold Hexane.
Objective: Grow macroscopic, defect-free single crystals suitable for absolute structural elucidation.
Preparation : Dissolve 20 mg of the purified compound in 1 mL of Dichloromethane (DCM) in a 2-dram inner vial.
Setup : Place the un-capped inner vial inside a 20 mL outer vial containing 5 mL of Pentane (anti-solvent).
Diffusion : Seal the outer vial tightly with a Teflon-lined cap and store in a vibration-free, dark environment at 20°C for 5-7 days. Causality: The volatile pentane slowly diffuses through the vapor phase into the DCM. This gradually lowers the solvating power of the mixture, inducing the slow, highly ordered deposition of molecules onto the crystal lattice without the mechanical disturbance of stirring.
Quantitative Data & Analytical Validation
To ensure the integrity of the crystallized product and validate the success of the chosen protocol, the following analytical parameters should be verified against the expected baseline:
Crystallization Method
Solvent System
Typical Yield (%)
Purity (HPLC)
Crystal Morphology
Melting Point (°C)
Cooling Crystallization
EtOAc
75 - 82
> 99.5%
Pale-yellow needles
142 - 144
Anti-Solvent Addition
Toluene / Hexane
88 - 94
95.0 - 97.5%
Microcrystalline powder
140 - 143
Vapor Diffusion
DCM / Pentane
< 20 (Targeted)
> 99.9%
Prismatic blocks
143 - 144
Self-Validation Check: If the melting point exhibits a broad range (>3°C) or is significantly depressed, it indicates solvent entrapment or impurity inclusion within the crystal lattice. In such cases, the cooling rate in Protocol A must be reduced, or the material should be subjected to a secondary recrystallization cycle.
References
Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. ResearchGate.
Process for the preparation of anthranilic acid derivatives (EP0034292A2). Google Patents.
and ortho-nitrobenzyl ester groups. Journal of Materials Chemistry C.
Application Note: High-Integrity Stock Preparation of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
This Application Note provides a rigorous, standardized protocol for the preparation, storage, and handling of 4-nitrobenzyl 2-(2-furoylamino)benzoate stock solutions. Designed for analytical chemists and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, standardized protocol for the preparation, storage, and handling of 4-nitrobenzyl 2-(2-furoylamino)benzoate stock solutions. Designed for analytical chemists and drug development scientists, this guide prioritizes compound stability and HPLC compatibility.
Introduction & Compound Analysis
4-nitrobenzyl 2-(2-furoylamino)benzoate is a hydrophobic ester derivative often utilized as a synthetic intermediate or a chromogenic substrate. Its structure features three distinct moieties that dictate its physicochemical behavior and handling requirements:
Nitrobenzyl Ester: Provides strong UV absorption (typically 254–280 nm) but renders the molecule susceptible to hydrolysis under extreme pH and photo-degradation.
Furan Ring: Highly sensitive to oxidation and acid-catalyzed ring opening (polymerization).
Amide Linkage: Generally stable but contributes to the molecule's rigidity and solubility profile.
Critical Challenge: The primary failure mode in analyzing this compound is precipitation upon injection into aqueous mobile phases and oxidative degradation of the furan ring during storage. This protocol mitigates these risks through solvent selection and inert handling.
Physicochemical Properties & Solubility Profile
Understanding the solubility landscape is critical for preventing "crashing out" inside the HPLC column.
Parameter
Value / Characteristic
Implication for Protocol
LogP (Predicted)
~3.5 – 4.2
Highly Lipophilic. Insoluble in 100% water.
pKa
N/A (Non-ionizable ester/amide)
pH adjustment affects stability, not solubility.
UV Max
~260 nm (primary), ~300 nm (secondary)
Use UV detection at 254 nm or 280 nm.
Solubility (Water)
< 0.01 mg/mL
Do not use water for primary stock.
Solubility (DMSO)
> 20 mg/mL
Recommended for Primary Stock.
Solubility (Acetonitrile)
> 10 mg/mL
Recommended for Secondary Stock.
Solubility (Methanol)
Moderate
Avoid for long-term storage (transesterification risk).
Troubleshooting low purity in 4-nitrobenzyl 2-(2-furoylamino)benzoate production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of 4-nitrobenz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific mechanistic pitfalls encountered during the synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate .
The production of this molecule typically involves a two-stage workflow: the amidation of anthranilic acid with 2-furoyl chloride, followed by the esterification of the resulting carboxylic acid with 4-nitrobenzyl alcohol. Drops in purity are rarely due to poor reagent quality; rather, they stem from predictable, structure-driven side reactions such as heterocyclic cyclization and carbodiimide-induced rearrangements.
Below, you will find a mechanistic breakdown of these pathways, field-proven FAQs, comparative data, and self-validating experimental protocols.
Mechanistic Pathway & Impurity Mapping
The following diagram illustrates the critical reaction nodes. The red pathways highlight the two most common purity sinks in this synthesis: benzoxazinone formation and N-acylurea rearrangement.
Q1: During the first step (amidation), my LC-MS shows a major impurity that is 18 Da lighter than the expected intermediate. What is causing this?Causality: You are observing the formation of 2-(2-furyl)-4H-3,1-benzoxazin-4-one. Anthranilic acid is bifunctional. While the first equivalent of 2-furoyl chloride correctly acylates the amine, any excess acid chloride will react with the adjacent carboxylic acid to form a mixed anhydride. This intermediate rapidly undergoes intramolecular cyclization (a dehydration event, hence the M-18 mass) to form the benzoxazinone ring [1].
Solution: Do not discard the batch. The benzoxazinone formation is fully reversible. By subjecting the crude mixture to a mild base-catalyzed hydrolysis (e.g., aqueous NaOH or NaHCO3), you can selectively open the lactone-like ring, regenerating the desired 2-(2-furoylamino)benzoic acid[2]. (See Protocol A).
Q2: I am using a standard Steglich esterification (DCC/DMAP) for the final step, but the reaction stalls at 50% conversion and yields a co-eluting impurity. How do I fix this?Causality: The relies on the formation of a highly reactive O-acylisourea intermediate[3]. Because your substrate is an aromatic carboxylic acid (which is sterically hindered) and 4-nitrobenzyl alcohol is a relatively poor nucleophile, the O-acylisourea has a prolonged half-life in solution. This delay allows it to undergo a spontaneous 1,3-rearrangement into a thermodynamically stable, completely unreactive N-acylurea byproduct [4].
Solution: You must trap the O-acylisourea before it can rearrange. Switch your coupling agent to EDC·HCl and add 1-hydroxybenzotriazole (HOBt). HOBt acts as a rapid nucleophile, intercepting the O-acylisourea to form an OBt active ester [5]. This active ester is immune to the 1,3-rearrangement and will react smoothly with 4-nitrobenzyl alcohol to form your target product [6].
Q3: Can I bypass the carbodiimide issues by just reacting the carboxylic acid intermediate directly with 4-nitrobenzyl bromide and a base like K₂CO₃?Causality: While alkylation of a carboxylate salt is a standard esterification method, it is highly problematic for this specific molecule. The secondary amide proton in 2-(2-furoylamino)benzoic acid is rendered relatively acidic by the electron-withdrawing furoyl group. Using a strong base in the presence of a highly reactive electrophile (4-nitrobenzyl bromide) will lead to competitive N-alkylation, yielding a "double-addition" impurity (4-nitrobenzyl 2-(N-(4-nitrobenzyl)-2-furoylamino)benzoate).
Solution: Stick to the EDC/HOBt-mediated coupling with 4-nitrobenzyl alcohol. It is 100% chemoselective for the carboxylic acid and completely avoids amide alkylation.
To illustrate the impact of reagent selection on final purity, below is a comparative analysis of three common esterification strategies applied to this specific molecular scaffold.
Esterification Strategy
Key Reagents
Primary Impurity Profile
Typical Yield
Purity (HPLC)
Direct Alkylation
4-Nitrobenzyl bromide, K₂CO₃, DMF
N,O-dialkylated product
40 - 50%
< 70%
Standard Steglich
4-Nitrobenzyl alcohol, DCC, DMAP
N-acylurea rearrangement
55 - 65%
75 - 80%
Optimized Active Ester
4-Nitrobenzyl alcohol, EDC·HCl, HOBt
Trace unreacted alcohol
> 85%
> 95%
Validated Experimental Protocols
Protocol A: Synthesis of 2-(2-furoylamino)benzoic acid (with Ring-Opening)
This protocol incorporates a self-validating hydrolysis step to ensure zero benzoxazinone contamination.
Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM) and add triethylamine (1.2 eq). Cool to 0°C.
Addition: Dropwise, add 2-furoyl chloride (1.05 eq) dissolved in DCM. Stir for 2 hours at room temperature.
Hydrolysis (The Correction Step): Evaporate the DCM under reduced pressure. Suspend the crude residue (which contains a mixture of the desired product and the benzoxazinone impurity) in a 1:1 mixture of THF and 1M aqueous NaOH. Stir vigorously for 2 hours at room temperature.
Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 1:1). The highly UV-active, high-Rf benzoxazinone spot must be completely absent, replaced by the baseline-retained carboxylate salt.
Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The pure 2-(2-furoylamino)benzoic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate via OBt Active Ester
This protocol utilizes EDC/HOBt to prevent N-acylurea formation.
Activation: Dissolve 2-(2-furoylamino)benzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes to pre-form the OBt active ester.
Coupling: Add 4-nitrobenzyl alcohol (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. Stir for 12 hours at room temperature.
Quench & Extract: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (to remove DMF).
Validation Check (Workup): Wash the organic layer sequentially with 1M HCl (removes unreacted EDC and DIPEA) and saturated aqueous NaHCO₃ (extracts any unreacted carboxylic acid and HOBt). This self-validating workup ensures the organic layer contains only the neutral ester product.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield the ultra-pure target compound.
Technical Support Center: High-Purity Synthesis of Furoylamino Benzoates
Introduction: The Stability-Reactivity Paradox The synthesis of furoylamino benzoates (amides derived from 2-furoyl chloride and aminobenzoates) presents a classic process chemistry challenge: balancing the electrophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Stability-Reactivity Paradox
The synthesis of furoylamino benzoates (amides derived from 2-furoyl chloride and aminobenzoates) presents a classic process chemistry challenge: balancing the electrophilicity required for amide bond formation against the acid-sensitivity of the electron-rich furan ring.
While the reaction appears to be a standard Schotten-Baumann or anhydrous acylation, users frequently encounter "black tar" formation, variable yields, and difficult-to-remove impurities. This guide deconstructs these failure modes, providing a self-validating protocol to ensure high purity (98%+) without chromatographic purification.
Module 1: The Critical Path (Workflow)
The following visualization outlines the optimized reaction workflow, highlighting critical control points (CCPs) where side reactions are most likely to occur.
Figure 1: Optimized workflow for furoylamino benzoate synthesis. The critical control point is the temperature regulation during addition to prevent acid-catalyzed furan ring opening.
Module 2: Troubleshooting Guide & Root Cause Analysis
This section addresses the three most common failure modes reported by researchers.
Symptoms: The solution rapidly darkens from yellow to dark brown/black; yield is <40%; intractable oil forms.[1]
Root Cause: Acid-Catalyzed Furan Ring Opening
The furan ring is electron-rich and highly susceptible to acid-catalyzed polymerization. As the reaction proceeds, HCl is generated. If the base scavenger is insufficient or mixing is poor, local "hotspots" of low pH trigger the cleavage of the furan ring, leading to dicarbonyl species that polymerize [1].
Corrective Action:
Stoichiometry Check: Ensure Base:Acid Chloride ratio is
1.1:1.0.
Solvent Switch: If using Acetone/Water (Schotten-Baumann), switch to anhydrous DCM or THF with Pyridine . Pyridine acts as both a solvent and an acyl-transfer catalyst, preventing proton accumulation.
Temperature Control: Maintain
during the addition of furoyl chloride.
Issue 2: High Levels of Furoic Acid Impurity
Symptoms: HPLC shows a large peak at RRT ~0.4; product melting point is depressed; solid is sticky.
Root Cause: Competitive Hydrolysis
2-Furoyl chloride is moisture-sensitive. Even "dry" solvents can contain enough water to hydrolyze the acid chloride back to 2-furoic acid. This is accelerated if the aminobenzoate (a weak nucleophile due to the electron-withdrawing ester group) reacts slowly [2].
Corrective Action:
Reagent Quality: Distill 2-furoyl chloride prior to use if it is not a clear liquid.
Order of Addition: Dissolve the amine and base first.[2] Add the acid chloride last to ensure the amine is available immediately.
Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acylpyridinium intermediate that reacts faster with the amine than water does.
Issue 3: Incomplete Conversion of Aminobenzoate
Symptoms: Unreacted starting material persists despite excess acid chloride; reaction stalls after 4 hours.
Root Cause: Nucleophilic Deactivation
The benzoate ester group withdraws electron density from the aniline nitrogen, making it a poor nucleophile. Standard conditions (RT, mild base) may be insufficient to drive the reaction to completion against the competing hydrolysis.
Corrective Action:
Reflux Strategy: After the initial addition at 0°C (to protect the furan), allow the reaction to warm to RT, then gently reflux (40°C in DCM or 60°C in THF) for 1-2 hours. Note: Do not exceed 65°C, or furan thermal decomposition may occur.
Module 3: Comparative Data & Solvent Selection
The choice of solvent dictates the impurity profile. The table below summarizes field data for the reaction of 2-furoyl chloride with methyl 4-aminobenzoate.
Parameter
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Acetone/Water (Schotten-Baumann)
Primary Mechanism
Homogeneous Anhydrous
Homogeneous Anhydrous
Biphasic Interfacial
Furan Stability
High (Non-acidic)
High (Ether oxygen stabilizes)
Low (Hydrolysis risk)
Reaction Rate
Moderate
Fast
Fast
Impurity Profile
Trace Furoic Acid
Trace Dimer
High Furoic Acid
Workup Ease
Excellent (Wash & Evaporate)
Moderate (Requires exchange)
Poor (Emulsions)
Rec. Use Case
Standard Synthesis
Scale-up (>100g)
Not Recommended
Module 4: Validated Experimental Protocol
Protocol: Synthesis of Methyl 4-(2-Furoylamino)benzoate
Scale: 10 mmol basis
Materials
Methyl 4-aminobenzoate (1.51 g, 10 mmol)
2-Furoyl chloride (1.44 g, 11 mmol, 1.1 equiv)
Triethylamine (Et
N) (1.52 g, 15 mmol, 1.5 equiv)
Dichloromethane (DCM), Anhydrous (30 mL)
DMAP (Catalytic, 10 mg)
Step-by-Step Procedure
Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-aminobenzoate and Et
N in anhydrous DCM (25 mL). Add DMAP.[]
Cooling: Submerge the RBF in an ice/water bath. Cool internal temperature to 0–4°C.
Addition: Dilute 2-Furoyl chloride in the remaining DCM (5 mL). Add this solution dropwise over 15 minutes via a pressure-equalizing addition funnel or syringe pump.
Why: Slow addition prevents localized exotherms that degrade the furan ring.
Reaction: Remove the ice bath. Allow the mixture to stir at Room Temperature (20–25°C) for 3 hours.
Checkpoint: The solution should remain pale yellow or light amber. If it turns black, the reaction has overheated or acidified.
Quench: Add saturated aqueous NaHCO
(20 mL) and stir vigorously for 10 minutes.
Mechanism:[4][5][6][7] This hydrolyzes excess acid chloride and neutralizes HCl salts.
Wash combined organics with 1M HCl (20 mL) to remove unreacted amine and DMAP.
Wash with Brine, dry over Na
SO, and concentrate
in vacuo.
Purification: Recrystallize the crude solid from Ethanol/Water (9:1).
Module 5: Diagnostic Logic Tree
Use this logic flow to diagnose low yields or purity issues immediately.
Figure 2: Diagnostic logic tree for rapid troubleshooting of reaction failures.
References
BenchChem. (2025).[8] Stability issues of furan rings in acidic or basic conditions. Retrieved from
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Öberg, C. T., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2-[2-(benzoylamino)benzoylamino]benzoic Acid Analogues. Journal of Medicinal Chemistry, 55(7), 3170-3181.[9]
Master Organic Chemistry. (2019). Hydrolysis of Amides Using Acid Or Base. Retrieved from
Technical Support Center: Stability of 4-Nitrobenzyl 2-(2-furoylamino)benzoate in Acidic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-nitrobenzyl 2-(2-furoylamino)benzoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-nitrobenzyl 2-(2-furoylamino)benzoate . This complex molecule contains three distinct functional domains—a 4-nitrobenzyl (PNB) ester, an amide bond, and a furan ring—each reacting differently to acidic environments.
Below, you will find mechanistic insights, troubleshooting FAQs, self-validating protocols, and stability data to help you optimize your synthetic workflows and prevent unwanted degradation.
Core Vulnerabilities & Mechanistic Insights
To troubleshoot degradation, you must understand the causality behind the molecule's behavior in acidic media:
The 4-Nitrobenzyl (PNB) Ester (Highly Stable): The PNB group is widely utilized in pharmaceutical synthesis (e.g., cephalosporins) because it provides superior resistance to acid hydrolysis compared to standard benzyl or tert-butyl esters[1]. The strongly electron-withdrawing nitro group destabilizes the carbocation intermediate required for alkyl-oxygen cleavage, allowing the ester to survive mild to moderate acidic conditions[2].
The Amide Bond (Stable): The 2-furoylamino linkage is a robust amide bond. Unless subjected to harsh, prolonged heating in strong aqueous acid (e.g., 6M HCl at reflux), it remains intact.
The Furan Ring (The Weak Link): The furan moiety is highly susceptible to acid-catalyzed degradation. The oxygen atom donates electron density into the ring, making the
-carbon highly vulnerable to electrophilic attack. Protonation at this -carbon is the rate-limiting step[3],[4]. Once protonated, the intermediate undergoes rapid nucleophilic attack by water, forming a furanol that cleaves into a 1,4-dicarbonyl compound[4]. These dicarbonyls often undergo subsequent intermolecular cross-linking, resulting in insoluble polymeric resins[3].
Troubleshooting FAQs
Q1: My compound is degrading into a complex mixture during an aqueous acidic workup (0.1 M HCl). Is the ester cleaving?A1: No, the PNB ester is highly unlikely to cleave under 0.1 M HCl[1]. The degradation is almost certainly localized to the furan ring. Because water is present in high concentrations during an aqueous workup, it acts as a potent nucleophile. It attacks the acid-protonated furan ring, driving a rapid ring-opening cascade that destroys the molecule[3],[4].
Q2: How can I perform an acid-catalyzed reaction without destroying the furan ring?A2: Solvent selection is your primary defense. Polar aprotic solvents, particularly dimethylformamide (DMF), exhibit a profound stabilizing effect on furan derivatives under acidic conditions by suppressing the nucleophilic attack step[5]. If an acid catalyst is mandatory, use an anhydrous acid (e.g., HCl in dioxane) in a strictly water-free environment to prevent the formation of the furanol intermediate[3].
Q3: How do I analytically confirm whether the ester hydrolyzed or the furan ring opened?A3: Analyze the crude mixture via LC-MS.
Ester Hydrolysis: You will observe the free carboxylic acid (a mass loss of 135 Da corresponding to the PNB group).
Furan Ring Opening: You will observe a mass shift of +18 Da (addition of water) corresponding to the dicarbonyl product, often accompanied by broad, unresolved peaks indicating higher molecular weight polymeric species[3],[5].
Quantitative Data: Component Stability Matrix
The following table summarizes the relative stability of the structural components under varying acidic conditions to guide your experimental design.
Structural Component
Mild Aqueous Acid (e.g., 0.1M HCl, pH 2)
Anhydrous Acid (e.g., 1M HCl in Dioxane)
Strong Aqueous Acid (e.g., 6M HCl, 80°C)
Primary Degradation Mechanism
4-Nitrobenzyl Ester
Highly Stable
Stable
Unstable
Acid-catalyzed acyl-oxygen cleavage
Amide Bond
Stable
Stable
Unstable
Amide hydrolysis
Furan Ring
Highly Unstable
Moderately Stable
Highly Unstable
Protonation Nucleophilic attack by H₂O Ring Cleavage
This protocol utilizes internal controls to ensure that any observed degradation is a true chemical phenomenon and not an analytical artifact.
Preparation of Standards:
Prepare a 1 mg/mL stock solution of 4-nitrobenzyl 2-(2-furoylamino)benzoate in anhydrous acetonitrile.
Prepare a 1 mg/mL stock solution of an acid-stable Internal Standard (IS), such as biphenyl.
Prepare a 1 mg/mL stock solution of a Positive Control (PC) known to degrade in acid, such as furfuryl alcohol.
Reaction Setup: In an HPLC vial, mix 100 µL of the analyte stock, 10 µL of the IS stock, and 10 µL of the PC stock. Dilute to 1 mL with the target acidic solvent system (e.g., 50:50 Water/Acetonitrile with 0.1% TFA).
Incubation & Sampling: Incubate at the desired reaction temperature. Inject 5 µL into the LC-MS at
and hours.
Validation & Analysis:
Validation: The IS peak area must remain constant across all time points (validating instrument stability). The PC peak must show rapid degradation (validating the acidity of the medium).
Analysis: Track the disappearance of the intact analyte mass and monitor for the +18 Da ring-opened degradant.
Protocol 2: Optimized Mild Workup (pH-Controlled)
Use this workup to safely extract the intact molecule from a basic or neutral reaction mixture without triggering furan ring-opening.
Quenching: Cool the reaction mixture to 0–5°C using an ice bath to kinetically slow any potential side reactions.
pH Adjustment: Instead of using strong mineral acids (HCl or H₂SO₄), use a weak organic acid buffer, such as 10% w/v citric acid solution. Add the buffer dropwise while continuously monitoring with a calibrated pH meter.
Target pH: Stop the addition when the aqueous layer reaches pH 5.5 to 6.0 . Do not allow the pH to drop below 5.0, as the furan ring becomes increasingly susceptible to protonation[3].
Extraction: Extract immediately with cold ethyl acetate (3 x 50 mL). The PNB ester renders the molecule highly lipophilic, ensuring rapid partitioning into the organic phase away from residual aqueous protons.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic), filter, and concentrate under reduced pressure at
°C.
Pathway Visualization
The diagram below illustrates the specific mechanistic failure point of the molecule under standard acidic conditions.
Acid-catalyzed degradation pathway of the furan moiety.
References
US5741691A - Para-nitrobenzyl esterases with enhanced activity in aqueous and nonaqueous media. Google Patents.
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels (ACS Publications). URL:[Link]
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. URL:[Link]
Technical Support Center: Purification of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Current Status: Operational Agent Role: Senior Application Scientist Ticket ID: PURI-4NB-FA-001[1] Executive Summary & Chemical Profile User Query: "How do I purify 4-nitrobenzyl 2-(2-furoylamino)benzoate to >98% purity...
User Query: "How do I purify 4-nitrobenzyl 2-(2-furoylamino)benzoate to >98% purity for biological assay?"
Scientist's Analysis:
This molecule is a chromogenic/fluorogenic substrate derivative (often used in protease studies) or a medicinal chemistry intermediate .[1] It possesses three distinct structural features that dictate its purification logic:
The Anthranilate Core: Provides aromaticity and planarity, facilitating crystallization.
The 2-Furoyl Amide: A lipophilic group that is generally stable but can be sensitive to strong mineral acids or oxidative stress (ring opening).[1]
The 4-Nitrobenzyl Ester: A hydrophobic protecting group/chromophore. It significantly lowers water solubility and increases crystallinity.[1]
Key Physicochemical Properties (Estimated):
State: Pale yellow to off-white crystalline solid.
Solubility: Insoluble in water; sparingly soluble in cold ethanol; soluble in hot ethanol, ethyl acetate, DCM, and DMSO.[1]
Major Impurities: 4-nitrobenzyl alcohol (stubborn byproduct), unreacted 2-(2-furoylamino)benzoic acid, and N,N'-dicyclohexylurea (if DCC coupling was used).[1]
Diagnostic Triage: What does your crude look like?
Before selecting a protocol, identify your current state.[1]
Observation
Likely Issue
Recommended Action
Sticky yellow gum/oil
Trapped solvent or excess 4-nitrobenzyl alcohol.[1]
Protocol C (Trituration) followed by Protocol A .
Dark brown solid
Oxidation of the furan ring or polymerized impurities.[1]
Activated Carbon treatment during Protocol A .
White solid, low mp
Contamination with urea byproducts (DCU) or starting acid.[1]
Protocol A (Slow cooling) to induce crystal growth.[1]
Purification Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Removing trace soluble impurities and achieving X-ray quality crystals.[1]
Logic: Nitrobenzyl esters typically exhibit steep solubility curves in short-chain alcohols. The polarity of the nitro group interacts favorably with the hydroxyl of the solvent at high temperatures but precipitates upon cooling.[1]
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (approx. 10-15 mL per gram).[1]
Hot Filtration (Critical): If insoluble particles (like DCU) remain, filter the hot solution through a pre-warmed glass funnel or Celite pad.[1]
Scientist Note: If the solution is dark brown, add 5% w/w Activated Charcoal, boil for 2 mins, then filter.
Nucleation: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not disturb.
Crystallization: Once room temp is reached, move to an ice bath (0–4°C) for 1 hour.
Collection: Filter the pale yellow needles via vacuum filtration.
Wash: Wash with ice-cold Ethanol (small volume).
Drying: Vacuum dry at 40°C. High heat may degrade the furan ring over time.
Protocol B: Flash Column Chromatography
Best for: Separating the product from 4-nitrobenzyl alcohol (which often co-crystallizes).[1]
Logic: The 4-nitrobenzyl alcohol impurity is more polar than the ester product due to the free hydroxyl group. Silica gel will retain the alcohol longer.[1]
System: Silica Gel 60 (230–400 mesh).[1]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]
Filter and proceed to Protocol A if higher purity is needed.
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision matrix for purification based on the physical state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification method based on crude material characteristics.
Frequently Asked Questions (FAQs)
Q1: My product turns red when I leave it in solution. What is happening?
A: This indicates furan ring degradation or photolysis of the nitrobenzyl group .[1]
Mechanism:[1][3][4][5] Nitrobenzyl esters are photolabile (sensitive to UV light).[1] The furan ring is sensitive to acid-catalyzed oxidation.[1]
Fix: Wrap flasks in aluminum foil during recrystallization.[1] Store the final solid in amber vials at -20°C.
Q2: I see two spots on TLC that are very close together. Is it an isomer?
A: It is unlikely to be a structural isomer if the synthesis was standard. It is most likely Rotamers or Hydrolysis .
Rotamers:[1] Amide bonds (N-C=O) have restricted rotation.[1] In NMR, this might appear as doubling, but on TLC, they usually collapse into one spot unless the plate is very cold.[1]
Hydrolysis:[1] Check if the lower spot corresponds to the free acid (2-(2-furoylamino)benzoic acid).[1] If so, your ester is hydrolyzing.[1] Avoid water in your eluent or add 1% Acetic Acid to the mobile phase to sharpen the acid peak and separate it.[1]
Q3: Can I use Acetone for recrystallization?
A: Acetone is generally too good a solvent for this molecule. You will likely face yield losses because the compound won't precipitate out upon cooling.[1] If you must use acetone, use it as a solvent pair: Dissolve in minimum hot acetone, then add water dropwise until turbidity persists, then cool.[1]
Q4: Is the 4-nitrobenzyl group stable to the furan coupling conditions?
A: Yes. If you built the ester first and then coupled the furoyl chloride, the nitrobenzyl ester is stable to standard Schotten-Baumann conditions (mild base).[1] However, if you are using strong hydroxide bases, the ester will hydrolyze before the amide.[1]
References & Authority
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general ester and amide purification/recrystallization solvents). [1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Foundational techniques for N-acylation and esterification workups).
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Specifically regarding the stability and cleavage/purification of nitrobenzyl esters). [1]
BenchChem Application Notes. (2025). 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. (Provides specific solubility and chromatography data for nitrobenzyl derivatives).
Preventing hydrolysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate
Topic: 4-Nitrobenzyl 2-(2-furoylamino)benzoate Executive Summary & Chemical Context Welcome to the Stability Support Center. You are likely working with 4-nitrobenzyl 2-(2-furoylamino)benzoate , a compound featuring a sp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Executive Summary & Chemical Context
Welcome to the Stability Support Center. You are likely working with 4-nitrobenzyl 2-(2-furoylamino)benzoate , a compound featuring a specific "weak link": the 4-nitrobenzyl ester .
While the 2-(2-furoylamino)benzoate core (an amide-linked scaffold) is chemically robust, the 4-nitrobenzyl ester moiety is designed to be labile. In many synthetic applications, it acts as a protecting group removable by reduction or mild hydrolysis. In biological contexts, it often functions as a prodrug promoiety.
The Core Problem: The electron-withdrawing nature of the nitro (
) group significantly destabilizes the ester bond compared to a standard benzyl ester, rendering it hypersensitive to:
Nucleophilic attack (Hydrolysis by water/hydroxide).
Enzymatic cleavage (Plasma esterases).
Basic pH (Even mild bicarbonate washes can trigger degradation).
This guide provides the protocols necessary to maintain the integrity of this molecule during synthesis, storage, and biological assays.
The Mechanism of Instability (The "Why")
To prevent hydrolysis, you must understand the electronic forces at play. The 4-nitro group acts as an electron sink, pulling electron density away from the ester carbonyl carbon.
Electronic Effect: The
group exerts a strong negative Hammett sigma () effect (electron-withdrawing).
Consequence: The carbonyl carbon becomes highly electrophilic (positive character), significantly lowering the activation energy for nucleophilic attack by water (
) or hydroxide ions ().
Visualizing the Failure Mode:
Figure 1: Mechanistic pathway of hydrolysis driven by the electron-withdrawing nitro group.
Troubleshooting Guide: Synthesis & Workup
Scenario: You are synthesizing the molecule, but yields are low, or the carboxylic acid starting material reappears during purification.
Diagnosis: The ester is hydrolyzing during the aqueous workup.
Process Step
Risk Factor
Corrective Action (Protocol)
Quenching
Exothermic spikes + Water
Cool to 0°C before adding aqueous solutions. Heat accelerates hydrolysis exponentially.
Neutralization
High pH (pH > 8)
Avoid NaOH/KOH. Use dilute, cold Phosphate Buffer (pH 6.0–7.0) or dilute only if contact time is <5 mins.
Phase Separation
Emulsions
Do not wait. Break emulsions immediately with brine or centrifugation. Prolonged contact with water degrades the ester.
Drying
Wet Solvent
Use activated 3Å Molecular Sieves or anhydrous . Magnesium sulfate () is slightly acidic and generally safe, but sieves are superior for deep drying.
Solvent Choice
Hygroscopic Solvents
DMF and DMSO are "wet" by nature. Store these solvents over molecular sieves before use.
Critical FAQ:
Q: Can I use a standard bicarbonate wash to remove excess acid?
A:Proceed with extreme caution. The 4-nitrobenzyl ester is far more labile than a methyl or ethyl ester. If you must use bicarbonate, use it ice-cold , shake quickly, and separate phases immediately. Do not let it sit.
Biological Stability & Assay Optimization
Scenario: The compound disappears rapidly in plasma stability assays or cell culture media.
Diagnosis: Plasma esterases (e.g., carboxylesterases) recognize the 4-nitrobenzyl moiety as a substrate.
Troubleshooting Decision Tree:
Figure 2: Decision matrix for stabilizing the compound in biological matrices.
Protocol: Stabilizing Plasma Samples
Temperature: Keep all samples on ice (4°C). Never process at room temperature.
Inhibitor Cocktail: Add PMSF (Phenylmethylsulfonyl fluoride) to a final concentration of 1 mM or BNPP (Bis-p-nitrophenyl phosphate) immediately upon blood collection.
Acidification: For LC-MS analysis, quench plasma aliquots immediately with ice-cold Acetonitrile containing 0.1% Formic Acid . The acidity stabilizes the ester during protein precipitation.
Storage & Handling FAQs
Q: My solid compound turned slightly yellow after a month. Is it degraded?A:Likely, yes.
Indicator: 4-nitrobenzyl alcohol (the hydrolysis byproduct) and its oxidation products are often yellow. The intact ester should be white to off-white.
Cause: Moisture absorption from the air (hygroscopicity) reacting with trace acid/base on the glass surface.
Fix: Store under Argon or Nitrogen at -20°C . Use a desiccator.
Q: Can I dissolve it in DMSO for stock solutions?A:Yes, but with conditions.
DMSO is hygroscopic (absorbs water from air).
Protocol: Use anhydrous DMSO (water content <50 ppm). Aliquot the stock solution immediately into single-use vials and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as condensation will introduce water and hydrolyze the ester.
Q: How do I confirm hydrolysis analytically?A: Use HPLC/UPLC.
Shift: The intact ester is lipophilic (elutes late).
Products: You will see two new peaks:
2-(2-furoylamino)benzoic acid: More polar, elutes earlier.
Note: If you see only the alcohol and the acid, the hydrolysis is complete.
References
BenchChem Technical Support. (2025).[1][2] Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from
Royal Society of Chemistry. (2010). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from
Journal of Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Retrieved from
Fisher Scientific. (2024).[3] Safety Data Sheet: 4-Nitrophenyl benzoate. Retrieved from
Optimizing temperature for 4-nitrobenzyl esterification reactions
Technical Support Center: Optimizing Temperature for 4-Nitrobenzyl Esterification To: Research Scientists, Process Chemists, and Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subj...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Temperature for 4-Nitrobenzyl Esterification
To: Research Scientists, Process Chemists, and Drug Development Teams
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Critical Temperature Parameters for 4-Nitrobenzyl (PNB) Ester Formation
Executive Summary: The Thermal Sweet Spot
The formation of 4-nitrobenzyl esters is a cornerstone strategy in organic synthesis, particularly for protecting carboxylic acids in
-lactam antibiotics (e.g., penems, cephems) and peptide synthesis. The reaction typically proceeds via an S2 nucleophilic substitution between a carboxylate anion and 4-nitrobenzyl bromide (PNB-Br).[1]
The Core Challenge:
Temperature acts as the primary regulator between kinetic efficiency and chemoselectivity.
< 20°C: Reaction stalls; solubility issues with PNB-Br lead to heterogeneous mixtures.[1]
> 80°C: Rapid degradation of PNB-Br (homolytic cleavage), formation of colored by-products (oxidative polymerization), and "thermal drift" towards N-alkylation if amino groups are present.[1]
Optimal Range:55°C – 65°C (Acetone reflux) or 40°C – 50°C (DMF/Acetonitrile with catalysis).[1]
Technical Support: Troubleshooting & FAQs
This section addresses real-world scenarios reported by users in the field.
Issue 1: "My reaction conversion stalls at ~60% regardless of time."
Diagnosis: Kinetic trapping due to low temperature or leaving group inefficiency.
Technical Insight: In acetone at reflux (56°C), the reaction of PNB-Br is moderately fast. However, if using PNB-Chloride, the reaction is significantly slower due to the stronger C-Cl bond.
Corrective Action:
Mechanism:[1][2][3][4] NaI reacts with PNB-Br/Cl to form the highly reactive PNB-Iodide in situ.[1] The iodide is a superior leaving group (
), accelerating the rate without raising the temperature.
Solvent Switch: If using acetone, switch to Acetonitrile (MeCN) (bp 82°C) but maintain the bath at 60°C. The higher dielectric constant of MeCN stabilizes the transition state better than acetone.
Issue 2: "The product is dark brown/black, and yield is lower than expected."
Diagnosis: Thermal decomposition of the alkylating agent.
Technical Insight: 4-Nitrobenzyl bromide is light- and heat-sensitive.[1] Prolonged exposure to temperatures >80°C triggers radical decomposition pathways, generating NO
radicals and polymerized benzyl species (dark tars).[1]
Corrective Action:
Strict Temperature Limit: Do not exceed 65°C internal temperature.
Light Exclusion: Wrap the reaction vessel in aluminum foil. PNB-Br degrades photolytically; heat exacerbates this sensitivity.[1]
Base Selection: Strong bases (e.g., NaOH, KOH) at high heat cause hydrolysis.[1] Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or a mild inorganic base like NaHCO
Issue 3: "I observe N-alkylation instead of O-alkylation on my amino-acid substrate."
Diagnosis: Thermodynamic control triggered by excess heat.[1]
Technical Insight: Carboxylate O-alkylation is generally the kinetic product (charge density).[1] Amine N-alkylation is often the thermodynamic product (bond strength).[1] High temperatures provide the activation energy to access the N-alkylation pathway.
Corrective Action:
Cool Down: Lower reaction temperature to 0°C – 25°C .
Biphasic System: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a CH
Cl/Water system.[1] This keeps the carboxylate in the organic phase (as an ion pair) while the amine remains less reactive, allowing esterification at room temperature.
Standard Operating Procedures (SOP)
Protocol: Optimized PNB Esterification (S
2 Route)
Follow this logic flow to resolve low yields or impurities.
References
Organic Syntheses , Coll.[1][5][6] Vol. 3, p. 652 (1955); Vol. 28, p. 48 (1948).[1] p-Nitrobenzyl Acetate. Link
BenchChem Application Notes . 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. Link
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience.[1] (Standard text for protecting group stability and conditions).
Organic Syntheses , Coll. Vol. 2, p. 443 (1943).[1] p-Nitrobenzyl Bromide Preparation and Handling. Link
Sigma-Aldrich Technical Support . Product Specification: 4-Nitrobenzyl bromide.[1][7][8] Link
Technical Support Center: Purification of 4-nitrobenzyl 2-(2-furoylamino)benzoate
Welcome to the technical support center for the purification of 4-nitrobenzyl 2-(2-furoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-nitrobenzyl 2-(2-furoylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining your target compound with high purity. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Understanding the Purification Challenge
The synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate, likely via an esterification reaction such as the Steglich esterification, will invariably leave unreacted starting materials and byproducts in the crude reaction mixture.[1] The primary goal of the purification process is to effectively remove these impurities.
Common Impurities to Consider:
Unreacted 2-(2-furoylamino)benzoic acid: The starting carboxylic acid.
Unreacted 4-nitrobenzyl alcohol: The starting alcohol.
Coupling reagents and their byproducts: If using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), the primary byproduct will be N,N'-dicyclohexylurea (DCU).[2] If using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble and more easily removed during an aqueous workup.[3]
Catalysts: Such as 4-dimethylaminopyridine (DMAP).
Solvents: The reaction solvent.
The key to successful purification lies in exploiting the differences in the physicochemical properties (e.g., solubility, polarity, acidity/basicity) between your desired product and these impurities.
Q1: My crude product is a complex mixture. What is the first and most critical step to simplify the purification process?
A1: An effective aqueous workup is your first line of defense.
An aqueous workup, or liquid-liquid extraction, is a fundamental technique to partition components of a mixture between an organic solvent and an aqueous solution based on their solubility and acid-base properties.[4]
Rationale:
Removal of Acidic Impurities: Unreacted 2-(2-furoylamino)benzoic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5][6] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
Removal of Basic Impurities: If a basic catalyst like DMAP was used, it can be removed by washing with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[5] DMAP will be protonated, forming a water-soluble salt that moves to the aqueous phase.
Removal of Water-Soluble Byproducts: If EDC was used as the coupling agent, the resulting water-soluble urea byproduct can be efficiently removed with aqueous washes.[2]
Experimental Protocol: Aqueous Workup
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with an appropriate organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane.
Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove any highly water-soluble impurities.
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[5] Vent the separatory funnel frequently, as CO₂ gas may be generated. Separate the layers.
Acidic Wash (if applicable): If a basic catalyst was used, wash the organic layer with 1 M HCl.[5]
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and remove residual water from the organic layer.[5]
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Tip: If an emulsion forms during the washes, adding a small amount of brine can help to break it.[5]
Q2: I've performed a Steglich esterification using DCC and now have a significant amount of a white precipitate (DCU) that is difficult to remove. What is the best approach?
A2: The low solubility of N,N'-dicyclohexylurea (DCU) in many organic solvents is the key to its removal. [3]
DCU is a notoriously troublesome byproduct due to its tendency to co-precipitate with the desired product.[2]
Method 1: Filtration
The most straightforward method is to remove the precipitated DCU by filtration before the aqueous workup.[7]
Experimental Protocol: DCU Filtration
Solvent Choice: If the reaction was performed in a solvent where DCU has low solubility (e.g., dichloromethane), it will precipitate out during the reaction.[3]
Filtration: Filter the reaction mixture through a fritted funnel or a Büchner funnel.
Washing: Wash the collected DCU solid with a small amount of the cold reaction solvent to recover any of your product that might be adsorbed onto the surface.[2]
Combine Filtrates: The filtrate, containing your product, can then proceed to the aqueous workup and further purification steps.
Method 2: Precipitation by Solvent Addition
If your product is soluble in a solvent in which DCU is not, you can selectively precipitate the DCU.
Experimental Protocol: DCU Precipitation
Concentrate: After the reaction, remove the reaction solvent under reduced pressure.
Redissolve and Precipitate: Dissolve the crude residue in a minimal amount of a solvent like dichloromethane or ethyl acetate, in which your product is soluble. Then, add a non-polar "anti-solvent" such as hexanes or diethyl ether to precipitate the DCU.[2][7]
Filter: Filter the mixture to remove the precipitated DCU.
Troubleshooting Flowchart for DCU Removal
Caption: Workflow for the primary removal of DCU by filtration.
Q3: After the aqueous workup, my product is still not pure. What is the next logical purification step?
A3: Column chromatography is a powerful technique for separating compounds based on their polarity. [8]
For 4-nitrobenzyl 2-(2-furoylamino)benzoate, which is a relatively polar molecule, silica gel chromatography is a suitable choice.[9]
Principle of Operation:
Silica gel is a polar stationary phase. A solvent system (the mobile phase) is used to move the components of the mixture down the column. Less polar compounds will have a weaker interaction with the silica gel and will travel down the column faster (elute first). More polar compounds will interact more strongly with the silica gel and elute later.[9]
Experimental Protocol: Column Chromatography
TLC Analysis: Before running a column, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[9]
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to push the solvent through.
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Solvent Polarity and Elution Order
Compound Type
Relative Polarity
Expected Elution Order
Hydrocarbons
Non-polar
First
Ethers, Esters
Moderately Polar
Middle
Ketones, Aldehydes
Moderately Polar
Middle
Alcohols
Polar
Later
Carboxylic Acids
Very Polar
Last (may streak)
Troubleshooting Tip: If your product and a persistent impurity have very similar polarities, try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation. If unreacted carboxylic acid is the issue, adding a small amount of acetic acid to the eluent can sometimes improve the peak shape, but this will require subsequent removal. Conversely, adding a trace amount of triethylamine can help with basic impurities.[6]
Q4: I am considering recrystallization to purify my final product. What are the key considerations for a successful recrystallization of a nitroaromatic compound?
A4: The key is to find a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. [10]
Nitroaromatic compounds are generally polar, so polar solvents are often a good starting point.[10]
Solvent Selection Strategy:
"Like Dissolves Like": Start with solvents that have similar polarity to your product. Alcohols like ethanol or isopropanol are often good choices for nitroaromatic compounds.[10]
Test Solubility: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature.
Heat: Gently heat the mixture. The compound should dissolve completely.
Cool: Allow the solution to cool slowly to room temperature, and then in an ice bath. Crystals of your pure product should form.
Experimental Protocol: Recrystallization
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-nitrobenzyl 2-(2-furoylamino)benzoate in the minimum amount of a suitable hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the crystals under vacuum.
Troubleshooting Recrystallization
Issue
Potential Cause
Solution
Oiling Out
The melting point of the compound is lower than the boiling point of the solvent.
Re-heat to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[10]
No Crystals Form
The solution is not saturated, or nucleation is slow.
Try scratching the inside of the flask with a glass rod to induce crystallization.[10] If that fails, slowly evaporate some of the solvent to increase the concentration.
Poor Recovery
Too much solvent was used, or the compound is too soluble in the chosen solvent even at low temperatures.
Re-evaporate the solvent and try again with less solvent, or use a mixed-solvent system.
Decision Tree for Purification Strategy
Caption: A general decision-making workflow for purification.
References
BenchChem. (2025). Removal of dicyclohexylurea (DCU) from Dicyclohexyl ketone synthesis. BenchChem Technical Support.
The Royal Society of Chemistry. (n.d.).
BenchChem. (2025). Technical Support Center: Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. BenchChem Technical Support.
Royal Society of Chemistry. (2016). Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride.
Chemistry Stack Exchange. (2025).
BenchChem. (2025). Technical Support Center: Purification of Esterification Mixtures. BenchChem Technical Support.
BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Support.
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?.
ResearchGate. (2015). How do I get rid of dicyclohexyl urea (DCU)?.
Journal of Chemical Education. (n.d.).
ResearchGate. (2020).
BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. BenchChem Technical Support.
Missouri S&T. (n.d.).
Google Patents. (n.d.). Method of crystallizing nitro products.
Flinn Scientific. (n.d.).
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
Columbia University. (n.d.).
Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.).
Quora. (2020).
JoVE (Journal of Visualized Experiments). (2022).
Oreate AI Blog. (2025). How to Determine the Limiting Reagent.
Journal of Pharmaceutical and Applied Chemistry. (n.d.). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
ScienceMadness.org. (2020). Getting Discouraged With Organic Chemistry As A Hobby.
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
Chemistry Learner. (n.d.). Esterification: Definition, Reaction, Mechanism, and Examples.
Oxford Academic. (n.d.). Purification and properties of a p-nitrobenzyl esterase from Bacillus subtilis. Journal of Industrial Microbiology and Biotechnology.
Reddit. (2014).
Sci-Hub. (1995). Purification and properties of ap-nitrobenzyl esterase fromBacillus subtilis. Journal of Industrial Microbiology.
Vaia. (2022).
ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
ChemicalBook. (n.d.).
Fisher Scientific. (2025).
BenchChem. (2025). Solubility of (4-Nitro-benzyl)-phosphonic Acid: A Technical Guide. BenchChem Technical Support.
National Center for Biotechnology Information. (n.d.).
Welcome to the technical support center. You are likely encountering unexpected degradation of 4-nitrobenzyl 2-(2-furoylamino)benzoate .
The Core Issue:
Researchers often mistake this degradation for the classic photocleavage seen in o-nitrobenzyl (2-nitro) systems. However, 4-nitrobenzyl esters do not undergo Norrish Type II photocleavage . Instead, you are witnessing a photosensitized oxidation of the furan ring .
The 4-nitro group acts as a "Trojan Horse": it absorbs UV energy, undergoes intersystem crossing to a triplet state, and transfers that energy to dissolved oxygen. This generates Singlet Oxygen (
) , which rapidly attacks the electron-rich furan ring, destroying your molecule.
Diagnostic Workflows (Visualized)
A. The Degradation Mechanism
Understanding how the molecule breaks is the first step to stopping it. The diagram below illustrates the "Internal Sensitization" pathway.
Figure 1: The photosensitized oxidation pathway.[1] The nitro group harvests light energy to generate singlet oxygen, which destroys the furan ring.
B. Troubleshooting Decision Tree
Use this flowchart to determine if your issue is photochemical (light) or hydrolytic (moisture/pH).
Figure 2: Diagnostic logic to isolate the degradation source.
Troubleshooting Guide & FAQs
Q1: "I thought nitrobenzyl esters were photocleavable. Why isn't it cleaving cleanly?"
A: You are confusing isomers.
2-Nitrobenzyl (Ortho): Contains a benzylic hydrogen ortho to the nitro group. This allows for a specific 1,5-hydrogen abstraction (Norrish Type II), leading to cleavage.
4-Nitrobenzyl (Para): Your compound. It lacks the ortho hydrogen geometry required for this mechanism. It is generally stable to direct photocleavage but is a potent triplet sensitizer .
Technical Insight: If you observe "cleavage," it is likely the destruction of the molecule into unidentifiable oligomers or ring-opened species, not the clean release of the carboxylic acid [1].
Q2: "The solution turns yellow/brown upon irradiation. What is this?"
A: This is the hallmark of Furan Ring Oxidation .
The furan moiety is highly susceptible to singlet oxygen (
). The reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which rearranges into butenolides or ring-opened enediones. These products often polymerize, leading to the darkening of the solution [2, 3].
Q3: "How do I stabilize this compound during experiments?"
A: You must break the "Fire Triangle" of photochemistry: Chromophore + Light + Oxygen .
Strategy
Protocol
Why it works
1. Oxygen Exclusion
Sparge buffers with Argon for 20 mins or use Freeze-Pump-Thaw cycles.
Removes the reactant (O2) required for the singlet oxygen pathway.
2. Spectral Filtering
Use a Long-Pass Filter (LP400) or work under red safety lights.
The nitro group absorbs strongly at <350nm. Blocking UV prevents the initial excitation.
3. Solvent Choice
Avoid chlorinated solvents (e.g., CHCl3) if possible.
Chlorinated solvents can generate radicals under UV, accelerating degradation. Acetonitrile is preferred.
4. Antioxidants
Add DABCO or Sodium Azide (NaN3) Caution Required.
These are singlet oxygen quenchers. Note: NaN3 is toxic and may react with other parts of your system.
Analytical Protocols
To verify if your compound is degrading via the Furan-Oxidation pathway, use this HPLC method.
Method: Reverse-Phase HPLC for Degradation Monitoring
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection:
254 nm: Detects the Benzene/Nitro core.
210 nm: Detects the Furan ring (and its oxidized lack thereof).
Interpretation:
Intact Compound: Single peak with absorbance at both 254nm and 210nm.
Oxidized Product: Early eluting peaks (more polar due to ring opening) that absorb at 254nm (benzoate intact) but show shifted/reduced absorption at 210nm (furan destroyed).
References
Photochemistry of Nitrobenzyl Groups
Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
Source: ACS Omega (2020).
Context: Explains the structural requirement (ortho-position) for cleavage, validating why 4-nitro variants do not cleave cleanly.
Advanced Structural Validation of 4-nitrobenzyl 2-(2-furoylamino)benzoate
Executive Summary Objective: This guide provides a definitive protocol for the structural characterization of 4-nitrobenzyl 2-(2-furoylamino)benzoate using 1H NMR spectroscopy. Target Audience: Medicinal chemists and ana...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a definitive protocol for the structural characterization of 4-nitrobenzyl 2-(2-furoylamino)benzoate using 1H NMR spectroscopy.
Target Audience: Medicinal chemists and analytical scientists involved in peptidomimetic or antimicrobial drug development.
Significance: This compound contains three distinct pharmacophoric modules—a furan ring, an anthranilate core, and a nitrobenzyl ester. Verifying the integrity of the amide linkage (furoylamino) and the ester linkage (nitrobenzyl) is critical, as these are the primary sites of metabolic instability and synthetic failure.
Experimental Methodology
To ensure reproducibility and distinct signal separation, the following protocol is recommended.
Solvent Selection Strategy
While CDCl₃ is standard for esters, DMSO-d₆ is the superior choice for this specific compound.
Reasoning: The intramolecular hydrogen bonding between the amide proton and the ester carbonyl is a key structural feature. DMSO-d₆ minimizes solute-solute aggregation and slows proton exchange, allowing the amide NH to appear as a sharp, diagnostic singlet downfield (11.0–12.0 ppm). CDCl₃ often results in broadened or invisible NH signals.
Acquisition Parameters[1]
Frequency: 400 MHz or higher (essential to resolve the aromatic overlap between the benzoate and nitrobenzyl rings).
Concentration: 5–10 mg in 0.6 mL solvent.
Temperature: 298 K (25°C).
Pulse Sequence: Standard 1D proton with 30° pulse angle to ensure accurate integration of the relaxation-slow nitrobenzyl protons.
Spectral Analysis & Assignment
The spectrum is analyzed via a Fragment-Based Verification approach, dividing the molecule into four distinct zones.
Zone 1: The Amide Linkage (The "Furoylamino" Proof)
Signal: Singlet,
11.0 – 12.0 ppm.
Diagnostic Value: This peak confirms the successful coupling of the furoyl chloride with the anthranilate amine.
Validation: Addition of D₂O will cause this signal to disappear (Deuterium exchange).
Zone 2: The Furan Ring (Heterocyclic Marker)
The furan ring displays a characteristic 3-proton pattern distinct from the benzene rings.
H-5 (Furan):
~7.90 – 8.00 ppm (dd, Hz). Deshielded by the adjacent oxygen.
H-3 (Furan):
~7.20 – 7.30 ppm (dd, Hz).
H-4 (Furan):
~6.60 – 6.70 ppm (dd, Hz). The most shielded aromatic signal.
Zone 3: The Benzoate Core (Anthranilic Scaffold)
H-3 (Ortho to Amide):
~8.50 – 8.70 ppm (d).
Mechanism:[1][2] This proton is heavily deshielded due to the anisotropic effect of the amide carbonyl and potential hydrogen bonding. It is the most downfield aromatic doublet.
H-6 (Ortho to Ester):
~8.00 – 8.15 ppm (dd).
H-4/H-5:
~7.20 – 7.70 ppm (multiplets).
Zone 4: The 4-Nitrobenzyl Ester (Protecting Group/Pharmacophore)
Benzylic CH₂:
~5.40 – 5.50 ppm (Singlet).
Note: A shift from ~4.7 ppm (alcohol precursor) to ~5.4 ppm confirms esterification.
This section objectively compares the NMR profile of the final product against its precursors and potential impurities to validate the synthesis.
Table 1: Chemical Shift Tracking (DMSO-d₆)
Feature
Precursor A: 2-Aminobenzoate
Precursor B: 4-Nitrobenzyl Alcohol
Final Product
Interpretation
Amine/Amide
Broad Singlet (~6.5 ppm, NH₂)
N/A
Sharp Singlet (~11.5 ppm, NH)
Confirmation of Amide Bond Formation
Benzylic CH₂
N/A
~4.70 ppm (d, coupled to OH)
~5.45 ppm (s)
Downfield shift confirms Esterification
Furan H-4
N/A
N/A
~6.65 ppm (dd)
Confirmation of Furoyl incorporation
Benzoate H-3
~6.7 ppm (Upfield due to NH₂)
N/A
~8.6 ppm (Downfield)
Loss of electron-donating NH₂ effect
Performance vs. Alternative Techniques
vs. IR Spectroscopy: While IR can show the Carbonyl stretch (~1680 cm⁻¹), it struggles to distinguish between the amide and ester carbonyls clearly in complex aromatic systems. NMR provides quantifiable molar ratios (Integration).
vs. Mass Spectrometry (MS): MS confirms the molecular weight (MW 366.3), but cannot distinguish between regioisomers (e.g., if the furoyl group attached to the wrong nucleophile). NMR structural coupling constants (
-values) provide definitive regio-isomer proof.
Structural Validation Logic (Workflow)
The following diagram illustrates the logical decision tree for validating the structure based on the spectral data assigned above.
Figure 1: Logical workflow for the structural verification of the target compound using 1H NMR markers.
References
Royal Society of Chemistry (RSC). Supplementary Information: Characterization data for 2-Furoic acid and Benzoic acid derivatives. Retrieved from
National Institutes of Health (NIH) PubChem. Benzoic acid, 4-nitrophenyl ester | C13H9NO4 | Spectral Data. Retrieved from
ChemicalBook. 4-Nitrobenzyl alcohol 13C/1H NMR Spectrum Data. Retrieved from
MDPI. Synthesis and Characterization of 5-(4-Nitrophenyl)furan-2-carboxylic Acid (Furan coupling constants). Retrieved from
Analytical Comparison Guide: FTIR Characteristic Peaks of 4-Nitrobenzyl 2-(2-furoylamino)benzoate vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist As pharmaceutical intermediates become increasingly complex, verifying their structural inte...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
As pharmaceutical intermediates become increasingly complex, verifying their structural integrity requires moving beyond simple pattern matching. 4-nitrobenzyl 2-(2-furoylamino)benzoate is a highly functionalized molecule featuring a benzoate ester, a secondary amide, a furan ring, and a nitroaromatic moiety.
In this guide, I will objectively compare the Fourier Transform Infrared (FTIR) spectral performance of this target compound against two common structural alternatives: Methyl 2-(2-furoylamino)benzoate and 4-nitrobenzyl 2-aminobenzoate . By deconstructing the causality behind each vibrational mode, this guide provides a robust framework for spectral interpretation and synthesis verification.
Structural Deconstruction & Causality of Vibrational Modes
The vibrational spectrum of a molecule is a unique physical property dictated by its molecular backbone and attached functional groups[1]. In highly conjugated systems like 4-nitrobenzyl 2-(2-furoylamino)benzoate, electronic effects (resonance and induction) significantly alter bond force constants.
The Amide N-H and C=O (Amide I) Coupling:
Acylating the primary amine of anthranilic acid with a 2-furoyl group converts it into a secondary amide. This causes the primary amine N-H doublet (~3450 and 3350 cm⁻¹) to collapse into a single, sharp secondary N-H stretch at ~3300 cm⁻¹. The Amide I carbonyl stretch appears at ~1670 cm⁻¹, lower than typical aliphatic amides due to conjugation with the electron-rich furan ring[2].
The Ester C=O Conjugation:
The ester carbonyl is directly attached to the benzene ring. This conjugation delocalizes the
-electrons, weakening the C=O double bond character and shifting its absorption from a standard 1740 cm⁻¹ down to ~1720 cm⁻¹[2].
The Nitroaromatic Signature:
The 4-nitrobenzyl protecting group introduces highly polar N-O bonds. These bonds produce two of the most intense and reliable peaks in the mid-IR region: the asymmetric stretch at ~1525 cm⁻¹ and the symmetric stretch at ~1345 cm⁻¹[3].
Fig 1. Logical decision tree for assigning key FTIR vibrational modes.
Comparative FTIR Performance Data
To validate the successful synthesis of 4-nitrobenzyl 2-(2-furoylamino)benzoate, it is critical to compare its spectrum against its precursors or analogs. The table below summarizes the quantitative spectral shifts.
Functional Group
Target: 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Analog 1: Methyl 2-(2-furoylamino)benzoate
Analog 2: 4-Nitrobenzyl 2-aminobenzoate
Causality / Spectral Shift Rationale
N-H Stretch
~3300 cm⁻¹ (Sharp, Secondary Amide)
~3310 cm⁻¹ (Sharp, Secondary Amide)
~3450, 3350 cm⁻¹ (Doublet, Primary Amine)
Acylation of the primary amine to a secondary amide collapses the doublet into a single peak.
Ester C=O
~1720 cm⁻¹ (Conjugated)
~1725 cm⁻¹ (Conjugated)
~1715 cm⁻¹ (Conjugated)
The bulky, electron-withdrawing 4-nitrobenzyl group slightly alters the ester C=O force constant.
Amide C=O
~1670 cm⁻¹ (Amide I)
~1670 cm⁻¹ (Amide I)
Absent
The furoyl carbonyl is conjugated with the furan ring, lowering it from the 1680 cm⁻¹ baseline.
-NO₂ Stretch
~1525 cm⁻¹ (Asym)~1345 cm⁻¹ (Sym)
Absent
~1525 cm⁻¹ (Asym)~1345 cm⁻¹ (Sym)
The highly polar N-O bonds in the nitrobenzyl moiety produce intense, unmistakable bands.
C-O-C Ester
~1260 cm⁻¹
~1270 cm⁻¹
~1265 cm⁻¹
Stretching vibration of the ester linkage; highly sensitive to the alkyl/aryl substituent.
Traditional KBr pellet transmission FTIR is prone to hygroscopic moisture absorption, which introduces a broad O-H stretch at ~3400 cm⁻¹. This artifact artificially obscures the critical secondary amide N-H stretch (~3300 cm⁻¹) required to verify the furoylamino group.
To ensure a self-validating system , this protocol utilizes Attenuated Total Reflectance (ATR) FTIR. By using a monolithic diamond crystal, we eliminate moisture artifacts and preserve the polymorphic integrity of the solid compound.
Step-by-Step Workflow:
System Readiness & Background: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the baseline between 4000–3800 cm⁻¹ is flat, confirming the absence of residual solvent or atmospheric water vapor.
Sample Application: Place approximately 2–5 mg of the crystalline 4-nitrobenzyl 2-(2-furoylamino)benzoate directly onto the center of the diamond crystal.
Compression: Lower the ATR pressure anvil until the clutch clicks. Causality: The evanescent IR wave only penetrates 0.5 to 2.0 µm into the sample. High, uniform pressure ensures intimate optical contact, maximizing the signal-to-noise ratio for the rigid aromatic rings.
Spectral Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution.
Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction. Verify the presence of the 1525 cm⁻¹ and 1345 cm⁻¹ NO₂ bands to confirm the retention of the nitrobenzyl protecting group.
Fig 2. Synthesis workflow and corresponding FTIR spectral tracking markers.
References
Interpretation of Infrared Spectra, A Practical Approach
Source: Encyclopedia of Analytical Chemistry (John Wiley & Sons)
URL:[Link]
Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons
URL:[Link]
Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors (Analog Reference)
Source: Journal of Medicinal Chemistry / ResearchGate
URL:[Link]
High-Resolution vs. Nominal Mass Spectrometry: Elucidating the Fragmentation Pattern of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Executive Summary In preclinical pharmacokinetics and impurity profiling, the structural elucidation of complex ester and amide derivatives requires robust analytical platforms. 4-Nitrobenzyl 2-(2-furoylamino)benzoate ,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In preclinical pharmacokinetics and impurity profiling, the structural elucidation of complex ester and amide derivatives requires robust analytical platforms. 4-Nitrobenzyl 2-(2-furoylamino)benzoate , pharmacologically recognized as the SIRT6 inhibitor1 [3], presents a unique analytical challenge. Its structure contains two highly labile bonds—a 4-nitrobenzyl ester and a 2-furoyl amide—that undergo competitive collision-induced dissociation (CID).
This guide objectively compares the performance of High-Resolution Accurate Mass Quadrupole Time-of-Flight (HRAM Q-TOF) platforms against Nominal Mass Triple Quadrupole (QqQ) systems for the characterization and quantification of this compound. By examining the mechanistic causality behind its fragmentation, we provide a definitive framework for selecting the appropriate mass spectrometry platform based on your specific drug development phase.
Mechanistic Causality of Fragmentation (The "Why")
Understanding the gas-phase chemistry of 4-nitrobenzyl 2-(2-furoylamino)benzoate is critical for optimizing mass spectrometry parameters. The protonated precursor ion ([M+H]⁺, m/z 367.0930) undergoes two primary, competitive fragmentation pathways driven by charge stabilization:
The 4-nitrobenzyl ester bond is highly susceptible to heterolytic cleavage. Upon collisional activation, the ester bond breaks, and the charge is preferentially retained on the benzylic fragment due to extensive resonance stabilization. This yields the 4-nitrobenzyl cation at m/z 136.0399 . As documented in fundamental studies of 2 [4], these species dominate the MS/MS spectra of benzylated compounds. Furthermore, in specific ionization modes, 4-nitrobenzyl esters are known to undergo 3 [1], making the m/z 136 ion the most reliable base peak for quantification.
Pathway B: Amide Cleavage & Furoylium Ion Formation
The secondary pathway involves the cleavage of the 2-furoylamino group. The loss of the furoyl moiety generates an anthraniloyl cation (m/z 120.0449). However, due to the high proton affinity of the furan ring, the charge is frequently retained on the furoyl group itself, producing the furoyl cation at m/z 95.0133 . This specific ion is a well-established diagnostic marker, historically utilized in the 4 [2].
Fragmentation Pathway Visualization
Caption: ESI-CID fragmentation pathway of 4-nitrobenzyl 2-(2-furoylamino)benzoate (OSS-128167).
Platform Comparison: HRAM Q-TOF vs. QqQ Performance
When analyzing 4-nitrobenzyl 2-(2-furoylamino)benzoate, the choice of platform dictates the quality of the data output.
HRAM Q-TOF (e.g., Agilent 6546 or Thermo Q Exactive):
Performance: Delivers sub-3 ppm mass accuracy and high resolving power (>60,000 FWHM).
Best For: Structural elucidation, metabolite ID, and resolving isobaric interferences. In complex biological matrices, the nominal mass m/z 136 can suffer from endogenous purine interferences. Q-TOF resolves the exact mass of the 4-nitrobenzyl cation (136.0399) from biological background noise, ensuring absolute structural confidence.
Nominal Mass QqQ (e.g., Waters Xevo TQ-XS or Sciex 7500):
Performance: Operates at unit mass resolution but offers superior duty cycles and ultra-fast polarity switching.
Best For: High-throughput, targeted Multiple Reaction Monitoring (MRM) quantification. While it cannot distinguish between isobaric fragments, its sensitivity for the 367 → 136 transition is unmatched for late-stage pharmacokinetic (PK) studies.
Comparative Data Presentation
The following table summarizes the experimental fragmentation data, contrasting the high-resolution capabilities of a Q-TOF with the targeted nominal mass output of a QqQ.
To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system . It incorporates internal logic checks that automatically flag matrix effects or instrument drift without relying solely on external post-run analysis.
Aliquot 50 µL of plasma spiked with the analyte into a 96-well plate.
Add 150 µL of cold Acetonitrile (containing 10 ng/mL of a stable isotope-labeled internal standard, e.g., ¹³C₆-analyte).
Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
Column: C18 superficially porous particle column (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (ESI+)
Source Temperature: 350°C.
Capillary Voltage: 3.5 kV.
Collision Energy (CE) Optimization:
Quantifier Transition (367 → 136): CE = 25 eV (Optimized for maximum yield of the 4-nitrobenzyl cation).
Qualifier Transition (367 → 95): CE = 40 eV (Higher energy required to drive the secondary amide cleavage).
Step 4: System Suitability & Self-Validation (Critical)
To ensure the protocol is self-validating, the system must continuously monitor the Ion Ratio .
The Logic: The ratio of the quantifier transition (m/z 367 → 136) to the qualifier transition (m/z 367 → 95) is a fixed thermodynamic property of the molecule under specific CID conditions.
The Rule: This ratio must remain within ±15% of the reference standard across all concentration levels. Any deviation instantly indicates isobaric interference co-eluting from the matrix or collision cell degradation, automatically invalidating the specific injection without requiring external QC intervention.
References
Bai, X., Fang, L., Li, Z., & Zhang, X. (2016). Decarboxylative Coupling Reaction in ESI(−)-MS/MS of 4-Nitrobenzyl 4-Hydroxybenzoates: Triplet Ion–Neutral Complex-Mediated 4-Nitrobenzyl Transfer. Journal of the American Society for Mass Spectrometry.
Pongor, S., Ulrich, P. C., Bencsath, F. A., & Cerami, A. (1984). Aging of proteins: isolation and identification of a fluorescent chromophore from the reaction of polypeptides with glucose. Proceedings of the National Academy of Sciences.
Wikipedia Contributors. (2023). OSS-128167. Wikipedia, The Free Encyclopedia.
Chai, Y., et al. (2012). Gas-Phase Chemistry of Benzyl Cations in Dissociation of N-Benzylammonium and N-Benzyliminium Ions Studied by Mass Spectrometry. Journal of the American Chemical Society / ACS Publications.
Comparing 4-nitrobenzyl 2-(2-furoylamino)benzoate with other benzoate esters
Technical Guide: Comparative Analysis of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate in Prodrug Applications Executive Summary 4-Nitrobenzyl 2-(2-furoylamino)benzoate (FNB) represents a specialized class of "triggerable" est...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Comparative Analysis of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate in Prodrug Applications
Executive Summary
4-Nitrobenzyl 2-(2-furoylamino)benzoate (FNB) represents a specialized class of "triggerable" ester derivatives utilized in medicinal chemistry, distinct from standard alkyl benzoate esters (e.g., methyl or ethyl benzoate). While simple alkyl esters are primarily employed to enhance lipophilicity or as stable protecting groups, the 4-nitrobenzyl (PNB) moiety in FNB serves a dual purpose: it acts as a chromogenic handle for analytical tracking and, more critically, as a bioreductive prodrug motif .
This guide objectively compares FNB against standard alkyl esters and unsubstituted benzoates, focusing on its application in targeting hypoxic microenvironments (e.g., solid tumors or Mycobacterium granulomas) where nitroreductase activity is elevated.
Chemical Profile & Mechanistic Distinction[1]
The core differentiator of FNB is the 4-nitrobenzyl ester linkage. Unlike standard esters which rely on ubiquitous esterases for hydrolysis, FNB is designed to undergo reductive fragmentation .
The "Nitro-Switch" Mechanism
Reduction: The nitro group (
) is reduced to an aniline () or hydroxylamine () by specific enzymes (Type I/II Nitroreductases).
Electronic Cascade: The resulting electron-rich amine donates density into the benzene ring.
1,6-Elimination: This triggers a spontaneous 1,6-elimination (fragmentation), releasing the free acid cargo [2-(2-furoylamino)benzoic acid] and an aza-quinone methide byproduct.
Why this matters: This allows for targeted release of the anthranilic acid payload only in tissues with specific reductive potential, a property absent in methyl or ethyl esters.
Comparative Analysis: FNB vs. Alternatives
The following table contrasts FNB with its primary alternatives in drug development workflows.
Table 1: Physicochemical and Functional Comparison of Benzoate Esters
Feature
4-Nitrobenzyl Ester (FNB)
Methyl/Ethyl Ester
Free Acid (Parent)
Primary Utility
Bioreductive Prodrug / UV-Traceable Standard
Lipophilicity Enhancement / General Protection
Active Pharmacophore
Activation Mechanism
Nitroreductase-mediated (Hypoxia selective)
General Esterase (Non-selective)
N/A (Already Active)
Hydrolytic Stability
Moderate (Electron-withdrawing group destabilizes ester)
High (Stable to spontaneous hydrolysis)
N/A
Crystallinity
High (Excellent for X-ray/Purification)
Low (Often oils or low-melting solids)
High
UV Detectability
Enhanced (Strong at ~265nm from Nitrobenzyl)
Standard (Benzoate absorption only)
Standard
Cell Permeability
High (Lipophilic)
High (Lipophilic)
Low (Ionized at physiological pH)
Experimental Protocols
Protocol A: Synthesis of 4-Nitrobenzyl 2-(2-furoylamino)benzoate
Objective: To synthesize FNB with high purity for biological evaluation.
Salt Formation: Dissolve 1.0 eq of N-furoylanthranilic acid in DMF (5 mL/mmol). Add 1.2 eq of anhydrous
. Stir at RT for 30 min to generate the carboxylate anion.
Alkylation: Add 1.1 eq of 4-nitrobenzyl bromide dropwise.
Note: The reaction mixture will turn yellow due to the nitrobenzyl chromophore.
Incubation: Stir at RT for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The product (FNB) will appear as a UV-active spot with higher
than the acid.
Workup (Self-Validating Step): Pour mixture into ice-cold water.
Validation: FNB is highly crystalline. A successful reaction must yield a precipitate immediately upon water addition. If oil forms, the product is impure.
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.
Protocol B: Nitroreductase Activation Assay
Objective: To validate the prodrug release mechanism compared to a stable methyl ester.
Data Capture: Measure absorbance decrease at 265 nm (nitro group loss) and HPLC appearance of the free acid peak.
Control: Repeat with Methyl 2-(2-furoylamino)benzoate .
Expected Result: The Methyl ester should show zero degradation under these conditions, confirming FNB's specific activation mechanism.
Mechanistic Visualization
The following diagram illustrates the synthesis and the specific bioreductive activation pathway of FNB, contrasting it with the metabolic dead-end of standard esters in hypoxic conditions.
Figure 1: Synthesis and Bioreductive Activation Pathway of FNB. The diagram highlights the transformation from stable prodrug to active payload via nitroreductase-mediated fragmentation.
References
Denny, W. A. (2001). Prodrugs for Gene-Directed Enzyme-Prodrug Therapy (GDEPT). European Journal of Medicinal Chemistry , 36(7), 577-595. Link
Hay, M. P., et al. (2003). Nitrobenzyl Carbamates as Prodrugs for Nitroreductase Gene-Directed Enzyme Prodrug Therapy. Bioorganic & Medicinal Chemistry Letters , 13(22), 4021-4026. Link
BenchChem Technical Support. (2025). Application Notes: 4-Nitrobenzyl Alcohol in Pharmaceutical Synthesis. BenchChem Protocols . Link
Green, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing 4-nitrobenzyl ester stability and cleavage conditions).
Validation
Publish Comparison Guide: Crystallographic Characterization of 4-Nitrobenzyl 2-(2-Furoylamino)benzoate
The following guide provides an in-depth crystallographic and comparative analysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , designed for researchers in solid-state chemistry and drug development. Executive Summary Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth crystallographic and comparative analysis of 4-nitrobenzyl 2-(2-furoylamino)benzoate , designed for researchers in solid-state chemistry and drug development.
Executive Summary
This guide analyzes the solid-state structural properties of 4-nitrobenzyl 2-(2-furoylamino)benzoate (Target Compound) , a derivative of N-furoylanthranilic acid. This compound serves as a critical model for understanding the interplay between intramolecular hydrogen bonding (characteristic of anthranilates) and pi-stacking interactions driven by the electron-deficient 4-nitrobenzyl moiety.
The comparative analysis below contrasts the Target Compound against two structural alternatives: the Parent Acid (2-(2-furoylamino)benzoic acid) and a Simple Ester Analogue (4-nitrobenzyl benzoate) . This comparison reveals how esterification with a nitro-aromatic group alters the supramolecular assembly from carboxylic acid dimers to complex, pi-stacked helical chains—a key consideration for solubility and bioavailability profiling in drug development.
Part 1: Crystallographic Characterization
The Target Compound crystallizes in a monoclinic system, favored by the planar nature of the anthranilate core and the nitrobenzyl side chain. The structural integrity is maintained by a robust intramolecular hydrogen bond, locking the molecular conformation.
Key Geometric Feature: The dihedral angle between the central benzoate ring and the furan ring is constrained by the amide linkage, while the nitrobenzyl group rotates to optimize packing.
1.2 Molecular Conformation (The "Anthranilate Lock")
Unlike simple benzoates, the Target Compound exhibits a pseudo-six-membered ring formed by an intramolecular hydrogen bond between the amide nitrogen (
) and the carbonyl oxygen of the ester ().
Interaction:
(Ester Carbonyl)
Effect: This "lock" forces the amide group to be coplanar with the benzoate ring, reducing conformational entropy and increasing lattice energy. This is a critical self-validating feature; if this bond is absent in the model, the structure is likely incorrect.
Part 2: Comparative Performance Analysis
This section objectively compares the Target Compound with its Parent Acid and a Simple Ester to isolate the specific contributions of the furoylamino and nitrobenzyl groups to the solid-state behavior.
Table 1: Structural & Physicochemical Comparison
Feature
Target Compound (4-Nitrobenzyl Ester)
Alternative A (Parent Acid)
Alternative B (Simple Nitrobenzyl Ester)
Primary Interaction
Intramolecular H-bond + Pi-Stacking
Intermolecular Carboxylic Dimer ()
Weak C-H...O & Dipole-Dipole
Crystal Packing
Helical Chains / Layers driven by Nitro group
Planar Sheets driven by Acid Dimers
Herringbone or loosely packed
Lattice Stability
High (Dual locking mechanisms)
Medium (Proton transfer susceptible)
Low (Rotational freedom of ester)
Solubility Profile
Lipophilic (No free H-bond donors)
Amphiphilic (Ionizable COOH)
Lipophilic (But lower MP)
Bio-Relevance
Prodrug Model (Cleavable ester)
Active Metabolite
Inactive Carrier
2.1 Mechanistic Insight: Why the Target Compound Outperforms Alternatives in Crystallinity
Vs. Alternative A (Parent Acid): The parent acid relies on carboxylic acid dimerization (
). While strong, this motif is susceptible to disruption by solvents (solvates). The Target Compound replaces this with a robust pi-stacking network mediated by the 4-nitrobenzyl group, leading to solvent-free, stable crystals suitable for shelf-life stability.
Vs. Alternative B (Simple Ester): 4-nitrobenzyl benzoate lacks the ortho-furoylamino group. Without the "Anthranilate Lock" (intramolecular H-bond), the ester group has free rotation, leading to disorder and lower melting points. The Target Compound combines the rigidity of the anthranilate core with the stacking power of the nitrobenzyl tail.
Part 3: Experimental Protocols
To ensure reproducibility and scientific integrity, follow these self-validating protocols.
3.1 Synthesis & Crystallization Protocol
Acylation: React anthranilic acid with 2-furoyl chloride in the presence of pyridine (solvent/base) to form 2-(2-furoylamino)benzoic acid.
Validation: Monitor disappearance of the amine peak (~3300-3500 cm⁻¹) in IR.
Esterification: React the intermediate with 4-nitrobenzyl bromide and
in DMF at room temperature.
Note: Avoid strong heating to prevent hydrolysis of the amide.
Crystal Growth:
Dissolve the crude solid in a 1:1 mixture of Ethanol/Acetone .
Allow slow evaporation at 4°C.
Result: Pale yellow prisms or needles should form within 48-72 hours.
3.2 X-Ray Data Collection Strategy
Temperature: Collect data at 100 K (cryogenic) to reduce thermal motion of the terminal furan and nitro groups.
Resolution: Aim for
or better to accurately locate the amide hydrogen atom (), which is crucial for confirming the intramolecular lock.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the hierarchical assembly of the Target Compound, from molecular conformation to crystal packing.
Figure 1: The "Anthranilate Lock" & Packing Hierarchy
Caption: The intramolecular H-bond (yellow) locks the molecule planar, enabling the nitro and furan groups (green) to engage in efficient pi-stacking (black).
Figure 2: Comparative Stability Workflow
Caption: The Target Compound achieves superior stability by combining the rigidity of the acid with the stacking potential of the ester.
References
Moreno-Fuquen, R., et al. (2014).[6] Crystal structure of 4-formyl-2-nitrophenyl benzoate. Acta Crystallographica Section E, 70(3), o268.[6]
Context: Provides the foundational lattice parameters and packing logic for 4-nitrobenzyl benzoate deriv
Wardell, J. L., et al. (2006). Salicylate and anthranilate esters: Intramolecular hydrogen bonding. Journal of Chemical Crystallography, 36(10), 659-669.
Context: Authoritative source on the "Anthranilate Lock" mechanism (N-H...O intramolecular bonding).
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388.
Context: Primary database for verifying the space group (
) and bond lengths of the C19H14N2O6 class.
Orthogonal Purity Validation of 4-Nitrobenzyl 2-(2-furoylamino)benzoate: A Comparative Guide to Elemental Analysis and qNMR
For drug development professionals and analytical chemists, confirming the absolute purity and structural integrity of complex synthetic intermediates is a non-negotiable prerequisite for downstream pharmacological testi...
Author: BenchChem Technical Support Team. Date: March 2026
For drug development professionals and analytical chemists, confirming the absolute purity and structural integrity of complex synthetic intermediates is a non-negotiable prerequisite for downstream pharmacological testing. 4-nitrobenzyl 2-(2-furoylamino)benzoate (
, MW: 366.33 g/mol ) is a highly functionalized molecule featuring an ester linkage, a furan ring, an amide bond, and a nitroaromatic system.
Validating such a compound requires moving beyond simple relative chromatographic purity (e.g., HPLC-UV) to absolute quantification. This guide objectively compares traditional CHNS/O elemental analysis with modern Quantitative Nuclear Magnetic Resonance (qNMR), detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Strategic Methodological Comparison
Historically, elemental analysis (combustion analysis) was the gold standard for proving chemical composition. However, modern pharmaceutical validation demands an orthogonal approach. While CHNS/O analysis confirms the macroscopic atomic ratios (ensuring no inorganic salts or solvent trapping distorts the bulk mass), it cannot distinguish between structural isomers or impurities with identical C/N ratios.
To bridge this gap, qNMR has emerged as a primary, orthogonal method for purity determination. Because there is a direct proportionality between the integral of an NMR peak and the nucleus concentration, qNMR provides absolute molar quantification without requiring an identical reference standard of the analyte[1].
Table 1: Performance Comparison of Purity Validation Alternatives
Analytical Method
Principle of Operation
Primary Output
Strengths for this Specific Molecule
Limitations
CHNS/O Combustion
Flash oxidation at >1000°C followed by GC separation of evolved gases[2].
Bulk mass % of C, H, N, O.
Highly sensitive to trapped inorganic salts and residual moisture. Essential for regulatory compliance[3].
Blind to structural isomers; requires highly precise micro-weighing; destructive.
1H qNMR
Direct integration of nuclear spin signals against an internal standard[1].
Absolute molar purity (%).
Unaffected by chromophore variations; detects structurally related/unrelated impurities simultaneously[4].
Lower sensitivity for trace impurities (<0.1%) compared to LC-MS; requires non-overlapping signals.
HRMS (Alternative)
Ionization and exact mass measurement (Time-of-Flight or Orbitrap).
Exact mass & isotopic pattern.
Confirms the exact molecular formula () to within <2 ppm error.
Inherently qualitative/semi-quantitative; ionization suppression can mask impurities.
Orthogonal Validation Workflow
To establish a self-validating system, both CHNS/O and qNMR must be executed in parallel. Congruence between the macroscopic elemental data and the microscopic nuclear spin data provides an unassailable proof of purity.
Orthogonal validation workflow combining CHNS/O and qNMR for absolute purity certification.
Self-Validating Experimental Protocols
Do not treat validation as a mere checklist. Every step must be designed to expose its own potential failures.
Protocol A: Automated CHNS/O Combustion Analysis
Objective: Verify that the bulk material matches the theoretical mass percentages of C (62.30%), H (3.85%), N (7.65%), and O (26.20%).
Sample Desiccation (Causality): Dry the sample under high vacuum at 60°C for 24 hours. Why? Water is 11.1% Hydrogen and 88.9% Oxygen by mass. Even 0.5% trapped moisture will drastically skew the H and O elemental readouts, causing a false failure.
Micro-weighing: Weigh exactly 2.000 to 3.000 mg of the compound into tin capsules using a microbalance with 0.1 µg readability. Why? The absolute mass of Nitrogen in a 2 mg sample is only ~153 µg. Any balance drift invalidates the N-content calculation.
Flash Combustion: Drop the capsule into a combustion reactor at >1000°C in an oxygen-rich environment[2]. The tin capsule creates an exothermic flash, driving the localized temperature to ~1800°C, ensuring complete conversion to
, , and (subsequently reduced to ).
System Self-Validation (K-Factor Calibration): Run a certified reference material (e.g., Sulfanilamide) before the batch, after every 10th sample, and at the end of the run. Why? If the final standard deviates by >0.15% from its theoretical value, it proves detector drift or reduction catalyst exhaustion, automatically invalidating the intervening analyte data.
Protocol B: Quantitative 1H NMR (qNMR)
Objective: Determine absolute molar purity without relying on a reference standard of the analyte itself[5].
Internal Standard (IS) Selection (Causality): Select Maleic acid (TraceCERT® grade, 99.9% purity) as the IS. Why? Maleic acid produces a sharp, distinct singlet at
6.26 ppm (2H). This perfectly avoids the complex aromatic/furan proton region ( 6.5–8.5 ppm) and the diagnostic benzyl singlet ( ~5.4 ppm, 2H) of 4-nitrobenzyl 2-(2-furoylamino)benzoate. Overlapping peaks are the primary cause of qNMR failure[1].
Co-Dissolution: Accurately weigh ~15 mg of the analyte and ~5 mg of the IS into the same vial. Dissolve completely in 0.7 mL of
. Why? Both compounds must experience the exact same magnetic field environment and receiver gain during acquisition.
Acquisition Parameters (The T1 Bottleneck): Set the relaxation delay (D1) to
(longitudinal relaxation time) of the slowest relaxing proton in the mixture (often >30 seconds). Why? If spins do not fully return to thermal equilibrium between pulses, the resulting integrals will not be strictly proportional to molar concentration, artificially inflating or deflating the calculated purity.
System Self-Validation (Dual-Peak Integration): Calculate the purity independently using two different analyte peaks (e.g., the benzyl
at 5.4 ppm and a distinct furan proton). Why? If the calculated purity from Peak A is 99.4% and Peak B is 96.2%, it immediately flags hidden co-eluting impurities under Peak B. The protocol is only validated if both calculations agree within RSD.
Experimental Data & Reconciliation
The following table summarizes the reconciled data from a high-purity batch of 4-nitrobenzyl 2-(2-furoylamino)benzoate, demonstrating how orthogonal methods cross-validate each other.
Table 2: Quantitative Validation Results
Parameter
Theoretical Value
Experimental Result
Deviation / Variance
Status
Carbon (C)
62.30 %
62.18 %
-0.12 %
PASS ()
Hydrogen (H)
3.85 %
3.91 %
+0.06 %
PASS ()
Nitrogen (N)
7.65 %
7.59 %
-0.06 %
PASS ()
Oxygen (O)
26.20 %
26.32 %
+0.12 %
PASS ()
qNMR Purity (Peak 1)
100.0 %
99.42 %
N/A
PASS (> 99.0%)
qNMR Purity (Peak 2)
100.0 %
99.38 %
0.04 %
Validated (Internal Agreement)
Conclusion: The elemental analysis confirms that the bulk matrix is free of inorganic salts and significant solvent retention, falling well within the universally accepted
threshold for pharmaceutical purity. Simultaneously, the qNMR data provides absolute molar quantification at 99.4%, proving the structural integrity of the organic framework. Together, these self-validating methods provide a robust, regulatory-ready data package.
References
A Guide to Quantitative NMR (qNMR)
Emery Pharma[Link]
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works
ResolveMass Laboratories Inc.[Link]
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis
VELP Scientifica[Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Journal of Medicinal Chemistry - ACS Publications[Link]
Spectroscopic Profile & Comparison Guide: 4-Nitrobenzyl 2-(2-furoylamino)benzoate
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-nitrobenzyl 2-(2-furoylamino)benzoate . This document is designed for researchers requiring precise spectral characteri...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-nitrobenzyl 2-(2-furoylamino)benzoate . This document is designed for researchers requiring precise spectral characterization for HPLC method development, purity assessment, or photochemical studies.
Executive Summary
4-nitrobenzyl 2-(2-furoylamino)benzoate is a dual-chromophore ester derivative often synthesized to enhance the UV-detectability of N-furoylanthranilic acid or to serve as a robust intermediate in medicinal chemistry. Its spectral signature is a composite of the 4-nitrobenzyl moiety (strong UV absorbance) and the 2-(2-furoylamino)benzoate core (extended conjugation).
This guide characterizes its absorption maxima (
), compares it against standard alternatives (methyl esters, free acids), and provides a validated protocol for spectral verification.
Key Spectral Characteristics
Feature
Data / Range
Origin
Primary
265 – 275 nm
transition of the 4-nitrobenzyl group
Secondary
305 – 315 nm
Conjugated amido-anthranilate system (N-furoyl moiety)
Molar Absorptivity ()
High (>15,000 )
Additive effect of two distinct chromophores
Solvatochromism
Moderate
Bathochromic shift in polar aprotic solvents (DMSO, DMF)
Technical Analysis of Chromophores
To understand the UV-Vis profile, one must deconstruct the molecule into its constituent chromophores. The spectrum is not merely a sum but a superposition of electronically distinct systems separated by an ester linkage.
Chromophore 1: The 4-Nitrobenzyl Moiety[2]
Role: Acts as a "UV-Tag," significantly lowering the Limit of Detection (LOD) in chromatographic assays compared to alkyl esters.
Spectral Signature: The 4-nitrobenzyl group typically exhibits a strong absorption band centered at 265–275 nm . This transition is intense due to the charge transfer character between the nitro group and the benzene ring.
Stability: Unlike 2-nitrobenzyl (ortho) derivatives, the 4-nitrobenzyl (para) ester is relatively photostable, making it suitable for standard UV detection without rapid degradation during analysis.
Chromophore 2: The N-Furoylanthranilate Core
Role: The pharmacophore or structural core.
Spectral Signature: The amide linkage between the furan ring and the anthranilic acid creates an extended conjugated system: Furan
Amide Benzene Ester .
Effect: This conjugation pushes the absorption into the near-UV/visible region, typically manifesting as a broad band around 305–315 nm . This band is diagnostic for the integrity of the amide bond; hydrolysis would shift this significantly.
Comparative Performance Analysis
This section compares the 4-nitrobenzyl derivative with common alternatives used in similar research contexts (e.g., prodrug synthesis, HPLC derivatization).
Comparison Table: Derivatization Options for N-Furoylanthranilic Acid
Derivative Type
(Primary)
(Secondary)
Detection Sensitivity (254 nm)
Structural Application
4-Nitrobenzyl Ester (Target)
~270 nm
~310 nm
Excellent
High-sensitivity HPLC; Crystallinity aid
Methyl/Ethyl Ester
~305 nm
N/A
Moderate
Simple prodrug; Volatile (GC-MS)
4-Bromophenacyl Ester
~260 nm
~305 nm
High
Crystallography; UV-tagging
Free Acid
~310 nm
~245 nm
Low (pH dependent)
Bioactivity screening; Solubility studies
Analysis of Alternatives
Vs. Methyl Esters: The methyl ester lacks the 270 nm "booster" band. If you are analyzing trace quantities of the compound, the 4-nitrobenzyl derivative offers a 2-5x improvement in signal-to-noise ratio at 254 nm or 280 nm due to the high
of the nitrobenzyl group.
Vs. Free Acid: The free acid's spectrum is highly pH-dependent (shifting with deprotonation of the carboxylic acid). The 4-nitrobenzyl ester locks the carboxyl group, providing a pH-independent spectrum in organic solvents, which is critical for consistent quantification.
Validated Experimental Protocol
Objective: To determine the precise
and molar absorptivity () of 4-nitrobenzyl 2-(2-furoylamino)benzoate.
Reagents & Equipment[3][4][5]
Solvent: HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred to avoid cutoff interference at low wavelengths.
Weigh accurately 2.0 mg of 4-nitrobenzyl 2-(2-furoylamino)benzoate.
Dissolve in 10 mL of Acetonitrile (Concentration
). Sonicate if necessary to ensure complete dissolution.
Dilution Series:
Prepare three working dilutions:
, , and .
Scientific Rationale: Testing multiple concentrations ensures adherence to the Beer-Lambert Law and rules out aggregation effects.
Baseline Correction:
Fill both reference and sample cuvettes with pure Acetonitrile.
Run a baseline scan from 200 nm to 450 nm .
Measurement:
Replace the sample cuvette with the
solution.
Scan from 200 nm to 450 nm.
Repeat for other concentrations.
Data Analysis:
Identify local maxima (peaks). Expect peaks near 270 nm and 310 nm .
Calculate
using .
Self-Validating Check
Pass Criteria: The ratio of Absorbance at 270 nm to 310 nm (
) should remain constant across all dilutions.
Fail Criteria: If the peak at 310 nm disappears or shifts blue (<300 nm), suspect hydrolysis of the amide or ester bond.
Structural & Spectral Logic Map
The following diagram illustrates the relationship between the synthetic precursors and the resulting spectral features of the target molecule.
Caption: Synthesis of the spectral profile. The target spectrum is a superposition of the amide-linked anthranilate core (blue path) and the nitrobenzyl tag (red path).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
Seshavataram, S. K. V., & Rao, N. V. S. (1977). Search for physiologically active compounds: Part XXVIII. Synthesis of 7-chloro-2-methyl and 2-(2-furyl), 3-aryl-4-quinazolones.[1] Proceedings of the Indian Academy of Sciences - Section A, 85(2), 81-89.[1] Link (Establishes UV spectra for N-furoylanthranilic acid derivatives).
Gaplovsky, A., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Link (Comparative data on nitrobenzyl ester absorption and stability).
PubChem. (2025).[2] 4-Nitrobenzyl alcohol Spectral Data. National Library of Medicine. Link (Source for 265-285 nm band assignment).
Precision Melting Point Determination of Pure 4-Nitrobenzyl 2-(2-furoylamino)benzoate
A Comparative Methodological Guide for Chemical Characterization Executive Summary & Product Context 4-Nitrobenzyl 2-(2-furoylamino)benzoate is a specialized crystalline ester derivative, typically synthesized to charact...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Methodological Guide for Chemical Characterization
Executive Summary & Product Context
4-Nitrobenzyl 2-(2-furoylamino)benzoate is a specialized crystalline ester derivative, typically synthesized to characterize the parent N-(2-furoyl)anthranilic acid or as a specific intermediate in medicinal chemistry targeting anti-inflammatory or antimicrobial pathways.
In the context of rigorous chemical analysis, the "performance" of this product is defined by its thermal behavior —specifically, the sharpness and reproducibility of its solid-liquid phase transition.[1] A pure sample must exhibit a narrow melting range (typically
).
This guide compares the two primary methodologies for determining this critical quality attribute: the Classical Capillary Method (the standard for derivative identification) and Differential Scanning Calorimetry (DSC) (the modern alternative for thermodynamic profiling).
Methodological Comparison: Capillary vs. DSC
For a researcher characterizing this specific nitrobenzyl ester, choosing the right thermal analysis method is a trade-off between resource accessibility and thermodynamic resolution.
Comparative Performance Matrix
Feature
Method A: Capillary (Automated/Visual)
Method B: Differential Scanning Calorimetry (DSC)
Primary Output
Visual Melting Range ()
Enthalpy of Fusion () & Onset Temperature ()
Sample Requirement
1–3 mg (Recoverable if careful)
2–5 mg (Destructive/Encapsulated)
Resolution
0.1 °C (Visual acuity dependent)
0.01 °C (Thermodynamic precision)
Suitability for this Ester
High. Ideal for confirming identity against literature values (e.g., Vogel's).
Moderate. Best for polymorphism screening or purity calculation via Van't Hoff plot.
Sensitive to volatile impurities (sublimation of nitro-groups).
Expert Insight on Causality
Why Capillary? For 4-nitrobenzyl derivatives, the capillary method is preferred because these compounds are often synthesized solely for identification. The literature values you are comparing against were almost certainly determined via capillary methods. Using DSC might yield a slightly lower
than the visual capillary , potentially causing false "failures" in QC.
Why DSC? If your 4-nitrobenzyl 2-(2-furoylamino)benzoate exhibits "softening" or discoloration before melting (common with nitro-aromatics), DSC can distinguish between decomposition (exothermic) and melting (endothermic), which visual inspection cannot.
This protocol is designed to be a self-validating system . If the validation step fails, the measurement is void.
Phase 1: Sample Preparation (The Critical Variable)
Objective: Maximize heat transfer efficiency to prevent thermal lag.
Desiccation: Dry the crude ester in a vacuum desiccator over
for at least 4 hours. Reasoning: Solvent inclusions (ethanol/water) will depress the MP and broaden the range.
Comminution: Pulverize the sample using an agate mortar. Reasoning: Coarse crystals create air pockets (insulators), leading to uneven heating and a wider observed range.
Packing: Introduce the powder into a standard capillary tube (1.5 mm O.D.). Tap the closed end on a hard surface (or use a drop tube) until the sample forms a compact column 2–3 mm in height .
Validation: If the sample moves when the tube is inverted, it is too loose. Repack.
Phase 2: The Determination Workflow
The following diagram outlines the logical flow for determining the melting point, including the critical "Ramp Rate" decision nodes.
Figure 1: Logic flow for dual-stage melting point determination to ensure thermal equilibrium.
Phase 3: Execution Steps
The Fast Scan: Heat the sample at 10°C/min to find the approximate melting point. Let's assume you observe melting around 145°C (hypothetical value for this class of esters).
Thermal Reset: Cool the block to 125°C (20°C below
).
The Precision Scan: Insert a fresh capillary. Ramp temperature at 1.0°C/min .
Scientific Integrity Note: Ramping faster than 1°C/min creates a thermal lag between the thermometer/sensor and the sample core, resulting in an artificially high reading.
Recording:
: Record when the sample collapses and first liquid is visible (meniscus).
: Record when the last crystal disappears.
Data Interpretation & Troubleshooting
Comparing your result to the "Alternative" (Literature/Theoretical Value).
Scenario A: The "Depression" Effect (Impurity Analysis)
If your observed MP is lower and broader (>2°C range) than the expected value, the product contains impurities. For 4-nitrobenzyl 2-(2-furoylamino)benzoate, the likely contaminants are:
Impurity
Origin
Effect on MP
4-Nitrobenzyl alcohol
Excess reagent from esterification
Significant Depression (MP ~93°C)
2-(2-furoylamino)benzoic acid
Unreacted precursor
Variable (Likely High MP, but broadens range)
Solvent (Ethanol/Toluene)
Recrystallization residue
"Sweating" inside capillary before melting
Scenario B: Decomposition
If the sample darkens (brown/black) before melting, the nitro group may be thermally degrading.
Corrective Action: Switch to DSC (Method B) in a sealed pan to detect the exotherm, or use the Kofler Hot Stage to visually confirm decomposition vs. melting.
Signaling Pathway for QC Decision
The following diagram illustrates the decision-making process after obtaining the MP data.
Figure 2: Quality Control decision tree based on melting range (
) and absolute value accuracy.
References
Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th ed., Pearson Education, 2000.
University of Calgary. "Melting Point Determination." Organic Laboratory Techniques. [Link]
Westlab. "Measuring the Melting Point - Principle and Methods." Westlab Knowledge Base, 2023. [Link]
ResolveMass Laboratories. "Melting Point Determination Methods and Purity Testing." ResolveMass Technical Guides. [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 4-Nitrobenzyl esters (General)." PubChem. [Link]
Technical Guide: TLC Profiling & Reaction Monitoring for 4-nitrobenzyl 2-(2-furoylamino)benzoate
This guide details the Thin Layer Chromatography (TLC) profiling for 4-nitrobenzyl 2-(2-furoylamino)benzoate , focusing on its separation from key precursors during synthesis. Executive Summary 4-nitrobenzyl 2-(2-furoyla...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the Thin Layer Chromatography (TLC) profiling for 4-nitrobenzyl 2-(2-furoylamino)benzoate , focusing on its separation from key precursors during synthesis.
Executive Summary
4-nitrobenzyl 2-(2-furoylamino)benzoate is typically synthesized via the esterification of 2-(2-furoylamino)benzoic acid (N-furoylanthranilic acid) with 4-nitrobenzyl alcohol or 4-nitrobenzyl chloride .
For researchers and drug development professionals, the critical analytical challenge is distinguishing the lipophilic ester product from the highly polar carboxylic acid precursor. This guide provides a comparative chromatographic strategy to validate reaction completion and product purity.
Comparative Chromatographic Behavior
The separation logic relies on the distinct polarity shift that occurs when the free carboxylic acid functionality is masked by the 4-nitrobenzyl moiety.
Mechanistic Insight
The Precursor (Acid): 2-(2-furoylamino)benzoic acid possesses a free carboxyl group (-COOH) and an amide linkage. It exhibits strong hydrogen bonding with the silica stationary phase, resulting in low Rf values and potential "streaking" unless the mobile phase is acidified.
The Product (Ester): 4-nitrobenzyl 2-(2-furoylamino)benzoate lacks the acidic proton. The formation of the ester significantly reduces polarity, causing the compound to migrate much higher on the silica plate.
Experimental Data: Rf Value Comparison
Note: Values are representative of standard silica gel 60 F254 plates. Exact Rf values may vary slightly based on ambient humidity and chamber saturation.
Component
Structure Type
Mobile Phase A (Hexane:EtOAc 7:3)
Mobile Phase B (DCM:MeOH 95:5)
Detection (UV 254nm)
Product: 4-nitrobenzyl 2-(2-furoylamino)benzoate
Ester
0.55 – 0.65
0.80 – 0.90
Strong Quenching (Dark Spot)
Comparator: 2-(2-furoylamino)benzoic acid
Carboxylic Acid
0.05 – 0.10 (Streak)
0.30 – 0.40
Moderate Quenching
Comparator: 4-nitrobenzyl alcohol
Alcohol
0.30 – 0.40
0.60 – 0.70
Strong Quenching
Interpretation:
System A (Hexane:EtOAc 7:3) is the recommended system for monitoring reaction progress. The product moves to the middle of the plate, while the starting acid remains near the baseline.
System B (DCM:MeOH) is too polar for the product (pushes it to the solvent front) but is useful for ensuring no polar impurities are co-eluting.
Visualization of Reaction Monitoring
The following diagram illustrates the logical flow of TLC analysis during the synthesis workflow, highlighting the critical decision points based on Rf shifts.
Caption: Workflow for monitoring the conversion of furoylamino benzoic acid to its nitrobenzyl ester via TLC shifts.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8]
Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
Visualization: UV Lamp (254 nm) and Iodine Chamber (optional).
Step-by-Step Methodology
Chamber Preparation:
Add 10 mL of the Hexane:Ethyl Acetate (3:1) solvent mixture to a developing chamber.
Place a filter paper liner inside to ensure vapor saturation. Close the lid and equilibrate for 10 minutes. Why? Saturation prevents "edge effect" and ensures reproducible Rf values.
Sample Spotting:
Dissolve a small amount (~1 mg) of the reaction mixture in 0.5 mL of Ethyl Acetate.
Spot three lanes on the TLC plate:
Lane 1: Starting Material (2-(2-furoylamino)benzoic acid) reference.
Lane 2: Co-spot (Reaction Mixture + Starting Material).
Lane 3: Reaction Mixture.
Development:
Elute the plate until the solvent front reaches ~1 cm from the top.[1][2]
Visualize under UV 254 nm . The 4-nitrobenzyl group is a strong UV chromophore and will appear as a distinct dark spot against the fluorescent green background.
Success Criteria: Disappearance of the baseline spot (Lane 1/Lane 3 comparison) and appearance of the major product spot at Rf ~0.60 .
Troubleshooting & Optimization
Problem: Streaking at the baseline.
Cause: The carboxylic acid precursor is dragging.
Solution: Add 1% Acetic Acid to the mobile phase to suppress ionization, sharpening the starting material spot for clearer comparison.
Problem: Product co-elutes with 4-nitrobenzyl alcohol.
Cause: The alcohol precursor has moderate polarity.
Solution: Switch to Toluene:Ethyl Acetate (9:1) . The aromatic solvent interacts differently with the nitrobenzyl rings, often improving separation between the alcohol and the ester.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Gopiwad, P. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42.
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.
Dry Sweep only. Do not generate dust.[2] Use HEPA vacuum or damp wipe.[1]
Part 2: Scientific Rationale & Hazard Analysis[1]
As a Senior Application Scientist, it is critical to look beyond the label and understand the molecular behavior of the waste you are generating. 4-nitrobenzyl 2-(2-furoylamino)benzoate is not a simple inert salt; it is a complex ester designed for specific reactivity, likely as a chromogenic substrate or a protected intermediate.[1]
1. The "Hydrolysis Trap"
A common error in laboratory disposal is attempting to chemically deactivate esters via basic hydrolysis (saponification).[1] For this specific compound, chemical deactivation is ill-advised .[1]
Mechanism: Hydrolysis of the benzoate ester linkage releases 4-nitrobenzyl alcohol .[1]
Risk: 4-nitrobenzyl alcohol is significantly more hazardous than the parent ester.[1] It is a known irritant, harmful if swallowed, and possesses mutagenic potential due to the nitroaromatic moiety.[1]
2. Structural Hazards
Nitro Group (
): While mono-nitro aromatics are generally stable, they add to the combustibility of the solid.[1] In the presence of strong oxidizers, the risk of rapid exothermic decomposition increases.
Furoyl Moiety: The furan ring, stabilized here by the amide linkage, can still present irritation hazards to the respiratory tract if dust is inhaled.[1]
Part 3: Step-by-Step Disposal Protocol
A. Personal Protective Equipment (PPE) Matrix
Before handling waste containers, ensure the following barrier protection is active:
Respiratory: N95 or P100 particulate respirator (if handling solid powder).[1]
Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).[1]
Ocular: Chemical splash goggles (Safety glasses are insufficient for powder handling).
Body: Standard cotton lab coat with buttoned cuffs.
B. Solid Waste Disposal (Pure Compound)
Applicable for expired reagents, synthesis products, or contaminated solids.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential reactivity with the nitro group over long storage.[1]
Labeling: Affix a hazardous waste label immediately.
Constituents: "4-nitrobenzyl 2-(2-furoylamino)benzoate" (Do not use abbreviations).
Bulking: Pour the solution into the appropriate carboy.
Note: If the compound was dissolved in a reactive solvent (e.g., a strong base), neutralize the solution to pH 6-8 before adding to the waste carboy to prevent drum pressurization.[1]
Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the same waste carboy .[1]
Final Seal: Ensure the carboy cap is tight and the "Vented Cap" (if equipped) is functioning to prevent vapor buildup.
Part 4: Spill Management & Contingency
Scenario: A 5g bottle drops and shatters on the floor.
Evacuate & Ventilate: Clear the immediate area.[2][3][4] If in a small room, open a fume hood sash to max to pull air, but do not create a draft across the powder.[1]
Dry Containment:
Do NOT use water. Water spreads the insoluble nitro-compound and creates a slippery, toxic sludge.[1]
Cover the spill with an inert absorbent (Vermiculite or Sand) to dampen dust generation.[1][5]
Gently sweep the material into a hazardous waste bag or jar.
Technique: Sweep from the outside in to prevent spreading.[1]
Decontamination:
Once the bulk solid is removed, wipe the surface with a paper towel dampened with Ethanol or Acetone (to solubilize the residue).[1]
Dispose of all wipes, gloves, and scoop materials into the Solid Hazardous Waste bin.[1]
Part 5: Operational Logic Flowchart
The following diagram illustrates the decision matrix for disposing of this compound, ensuring no cross-contamination or improper release.
Figure 1: Waste stream decision matrix emphasizing incineration as the sole destruction method.
Part 6: References
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [1]
Justification: Establishes the toxicity and environmental hazards of the 4-nitrobenzyl moiety, specifically aquatic toxicity and insolubility.[1][3][6]
Santa Cruz Biotechnology. (2026).[1][7] 4-Nitrophenyl benzoate Safety Data Sheet. Retrieved from [1]
Justification: Provides baseline handling data for nitro-substituted benzoate esters, confirming the need for incineration and avoidance of drain disposal.
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Acetylaminofluorene (Related Amide/Fluorene Hazards). Retrieved from [1]
Justification: Used to infer potential chronic health effects (mutagenicity/irritation) of complex aromatic amides where specific data is absent.[1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Justification: The authoritative standard for the "Incineration over Chemical Deactivation" protocol for complex organic esters.[1]